molecular formula C9H11BF2O3 B1591075 2,6-Difluoro-3-propoxyphenylboronic acid CAS No. 849062-14-2

2,6-Difluoro-3-propoxyphenylboronic acid

Cat. No.: B1591075
CAS No.: 849062-14-2
M. Wt: 215.99 g/mol
InChI Key: AGDROYNYQZNERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BF2O3 and its molecular weight is 215.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-difluoro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDROYNYQZNERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584618
Record name (2,6-Difluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-14-2
Record name B-(2,6-Difluoro-3-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,6-Difluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. When combined with the versatile reactivity of the boronic acid functional group, particularly in palladium-catalyzed cross-coupling reactions, it creates a powerful tool for the synthesis of complex molecular architectures. 2,6-Difluoro-3-propoxyphenylboronic acid is a prime example of such a valuable building block. Its unique substitution pattern—two ortho-fluorine atoms and a propoxy group—offers medicinal chemists a scaffold with distinct electronic and steric properties, enabling the exploration of novel chemical space in the pursuit of more effective and safer therapeutics.[1][2]

This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, grounded in established chemical principles. We will delve into the causality behind experimental choices, from the selection of reagents to the intricacies of purification, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Blueprint: A Two-Step Approach from a Halogenated Precursor

The most reliable and widely practiced method for the synthesis of arylboronic acids involves the conversion of an aryl halide into a highly reactive organometallic intermediate, which is then trapped with a borate ester. This is followed by hydrolysis to yield the desired boronic acid. For our target molecule, we will focus on an organolithium-mediated pathway, which is often favored for its high reactivity, especially with electron-rich or sterically hindered aryl halides.

The overall transformation can be visualized as follows:

cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis A 1-Bromo-2,6-difluoro- 3-propoxybenzene C Organolithium Intermediate A:e->C:w THF, -78 °C B n-Butyllithium (n-BuLi) B:e->C:w Anhydrous conditions, Inert atmosphere D Triisopropyl borate E Borate Ester Intermediate C:e->E:w Quench at -78 °C D:e->E:w F This compound E:e->F:w Hydrolysis G Aqueous Acid (e.g., HCl) G:e->F:w

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on well-established methods for the synthesis of analogous difluorophenylboronic acids.[3][4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5]

Reagents and Equipment
Reagent/EquipmentPurposeKey Considerations
1-Bromo-2,6-difluoro-3-propoxybenzeneStarting MaterialMust be anhydrous.
n-Butyllithium (n-BuLi)Lithiating AgentHighly reactive and pyrophoric. Handle under inert gas.
Triisopropyl borateBoron SourceMoisture sensitive. Distill before use for best results.
Tetrahydrofuran (THF)SolventAnhydrous grade is essential.
Hydrochloric Acid (HCl)HydrolysisUsed to quench the reaction and protonate the boronate.
Diethyl ether / Ethyl acetateExtraction SolventFor product isolation.
BrineAqueous WashTo remove water-soluble impurities.
Anhydrous Magnesium SulfateDrying AgentTo remove residual water from the organic phase.
Three-necked round-bottom flaskReaction VesselAllows for inert gas inlet, dropping funnel, and thermometer.
Schlenk line / Nitrogen manifoldInert AtmospherePrevents reaction with atmospheric moisture and oxygen.
Low-temperature bathTemperature ControlDry ice/acetone or a cryocooler is required to reach -78 °C.

Step-by-Step Synthesis

G start Start: Assemble Flame-Dried Glassware under Nitrogen Atmosphere step1 Charge flask with 1-Bromo-2,6-difluoro-3-propoxybenzene and anhydrous THF. start->step1 step2 Cool the solution to -78 °C (dry ice/acetone bath). step1->step2 step3 Add n-Butyllithium (n-BuLi) dropwise, maintaining temperature below -70 °C. Rationale: Exothermic reaction; slow addition prevents side reactions. step2->step3 step4 Stir at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate. step3->step4 step5 Add Triisopropyl borate dropwise at -78 °C. Rationale: Prevents over-alkylation of the borate ester. step4->step5 step6 Allow the reaction to warm slowly to room temperature and stir overnight. step5->step6 step7 Quench the reaction by slowly adding 1M HCl at 0 °C (ice bath). step6->step7 step8 Separate the organic and aqueous layers. Extract aqueous layer with ethyl acetate. step7->step8 step9 Combine organic layers, wash with brine, dry over MgSO4, and filter. step8->step9 step10 Concentrate the solution under reduced pressure to obtain the crude product. step9->step10 end End: Proceed to Purification step10->end

Caption: Experimental workflow for the synthesis.

Procedure Narrative:
  • Preparation of the Organolithium Reagent: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-bromo-2,6-difluoro-3-propoxybenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The choice of n-BuLi is critical for efficient halogen-metal exchange at low temperatures. The reaction is stirred at -78 °C for 1 hour.

  • Borylation and Workup: Triisopropyl borate (1.2 eq) is added dropwise to the cold organolithium solution. The use of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and easier workup. After the addition, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is then cooled to 0 °C and quenched by the slow addition of 1M aqueous HCl until the pH is acidic (~pH 1-2). This step hydrolyzes the borate ester to the desired boronic acid.[6]

  • Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification: Addressing the Challenges of Boronic Acids

Purifying free arylboronic acids can be challenging due to their tendency to be polar, have low solubility in non-polar solvents, and potentially form trimeric anhydrides (boroxines) upon dehydration.[7] Column chromatography on silica gel is often problematic due to strong adsorption and potential decomposition.[8]

Recommended Purification Method: Acid-Base Extraction

A highly effective method for purifying boronic acids leverages their acidic nature.[9][10]

  • Dissolution and Basification: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its sodium salt, leaving many non-acidic organic impurities behind.

  • Washing: The aqueous layer should be washed once with diethyl ether to remove any remaining neutral impurities.

  • Acidification and Isolation: The cold aqueous layer is then carefully re-acidified with cold 1M HCl until the pH is ~1-2, causing the pure boronic acid to precipitate out of the solution.

  • Collection: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) can be performed as a final polishing step if necessary.[8]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of the propoxy group and the aromatic protons.

  • ¹⁹F NMR Spectroscopy: To confirm the presence of the two fluorine atoms.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[11][12] The electron-withdrawing nature of the two ortho-fluorine atoms can influence the reactivity and final conformation of the biaryl product. However, it's important to note that some polyfluorophenylboronic acids can be prone to protodeboronation under basic conditions, sometimes necessitating carefully chosen catalysts and reaction conditions for optimal yields.[13]

A general scheme for its use is as follows:

reactant1 This compound product Coupled Biaryl Product reactant1->product + reactant2 Aryl/Heteroaryl Halide (R-X) reactant2->product reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/Water) reagents->product Heat

Caption: General Suzuki-Miyaura cross-coupling reaction.

This reaction allows for the efficient synthesis of biaryl compounds that are often key intermediates or final active pharmaceutical ingredients (APIs) in drug development programs targeting a wide range of diseases.[14][15]

Safety and Handling of Organoboron Compounds

As with all chemical reagents, proper safety protocols must be strictly followed.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle solid boronic acids in a well-ventilated area or fume hood to avoid inhaling dust.[16][17] Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[16] Boronic acids can be hygroscopic.

  • Toxicity: While the specific toxicity of this compound is not thoroughly investigated, boron compounds, in general, can cause irritation.[18] Treat all new compounds as potentially hazardous.

By following this comprehensive guide, researchers can confidently synthesize and utilize this compound, unlocking its potential in the advancement of medicinal chemistry and drug discovery.

References

2,6-Difluoro-3-propoxyphenylboronic acid CAS number 849062-14-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Difluoro-3-propoxyphenylboronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound (CAS No. 849062-14-2). This specialized arylboronic acid is a valuable building block in modern organic synthesis, particularly for introducing a uniquely functionalized phenyl moiety into complex molecules.

Core Physicochemical & Structural Properties

This compound is a white to off-white crystalline powder. Its structure is characterized by a benzene ring substituted with a boronic acid group, two fluorine atoms ortho to the boron, and a propoxy group meta to the boron. This specific substitution pattern imparts distinct reactivity and conformational properties, making it a desirable intermediate in medicinal chemistry.

PropertyValueSource(s)
CAS Number 849062-14-2[1][2][3][4]
Molecular Formula C₉H₁₁BF₂O₃[1][2][4]
Molecular Weight 215.99 g/mol [1][2][4]
Appearance Powder[1]
Melting Point 91-94 °C[1]
SMILES String CCCOc1ccc(F)c(B(O)O)c1F[1]
InChI 1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3[1]
InChI Key AGDROYNYQZNERV-UHFFFAOYSA-N[1]

Synthesis & Characterization

While various proprietary methods exist for the industrial-scale synthesis of this compound, a common and logical laboratory-scale approach involves the borylation of a corresponding aryl halide.

General Synthetic Workflow

The synthesis typically begins with a suitably substituted aryl halide, such as 1-bromo-2,6-difluoro-3-propoxybenzene. This precursor undergoes a metal-halogen exchange, followed by quenching with a boron electrophile and subsequent hydrolysis to yield the desired boronic acid.

G A 1-Bromo-2,6-difluoro- 3-propoxybenzene B Organolithium or Grignard Reagent A->B n-BuLi or Mg D Boronate Ester Intermediate B->D Electrophilic Quench C Trialkyl Borate (e.g., B(OiPr)₃) C->D E Aqueous Acidic Workup (e.g., HCl) D->E Hydrolysis F This compound E->F Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation (R²-B(OH)₂) pd_complex2->pd0 Reductive Elimination (R¹-R²) product Product (R¹-R²) start_node end_node aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂) + Base

References

2,6-Difluoro-3-propoxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-3-propoxyphenylboronic Acid: Properties, Synthesis, and Applications

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical guidance on the use of this versatile reagent.

Introduction: The Significance of Fluorinated Boronic Acids in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When combined with the synthetic versatility of boronic acids, this has made fluorinated phenylboronic acids, such as this compound, highly valuable intermediates in the synthesis of complex organic molecules. The specific substitution pattern of this compound, with two ortho-fluorine atoms to the boronic acid group and a para-propoxy group, offers a unique combination of steric and electronic properties that can be strategically exploited in cross-coupling reactions to generate novel chemical entities with potential therapeutic applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the development of robust analytical methods.

Molecular Identity and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₉H₁₁BF₂O₃[1]
Molecular Weight 215.99 g/mol [1]
CAS Number 849062-14-2
Physical and Chemical Properties

These properties are critical for handling, storage, and reaction setup.

PropertyValueSource
Appearance White to off-white powder
Melting Point 91-94 °C
SMILES CCCOc1ccc(F)c(B(O)O)c1F
InChI 1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3

Synthesis and Purification Protocol

The following is a generalized, yet robust, protocol for the synthesis of this compound. The rationale behind key steps is provided to allow for adaptation and troubleshooting.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1,2-Difluoro-3-propoxybenzene Lithiation Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Step 1 Borylation Borylation (Triisopropyl borate) Lithiation->Borylation Step 2 Quench Acidic Workup (Aqueous HCl) Borylation->Quench Step 3 Extraction Extraction (Ethyl Acetate) Quench->Extraction Step 4 Purification Purification (Crystallization/Chromatography) Extraction->Purification Step 5 Product This compound Purification->Product Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1,2-Difluoro-3-propoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2-difluoro-3-propoxybenzene (1.0 eq) and anhydrous THF (10 mL/mmol of substrate).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: The ortho-directing effect of the fluorine atoms and the propoxy group facilitates regioselective lithiation at the C1 position.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The addition should be slow to control the exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Causality: The electrophilic boron center of the borate ester is attacked by the lithiated aryl species.

  • Aqueous Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes. Causality: The acidic workup hydrolyzes the borate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Analytical Data
TechniqueExpected Results
¹H NMR Peaks corresponding to the propyl group (triplet, sextet, triplet) and the aromatic protons.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms.
¹³C NMR Signals for the nine carbon atoms, with characteristic C-F and C-B couplings.
LC-MS A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.
Purity (HPLC) >95% (typical for commercially available material)

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.

Reaction Scheme

Suzuki_Coupling Boronic_Acid This compound Catalyst Pd Catalyst Base Boronic_Acid->Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst Product Coupled Product Catalyst->Product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations

The two ortho-fluorine atoms can influence the reaction in several ways:

  • Steric Hindrance: The bulky ortho-substituents can impact the rate of transmetalation.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can affect the nucleophilicity of the arylboronic acid.

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial to overcome potential steric hindrance and achieve high coupling yields.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The compound is a non-combustible solid.

References

Spectroscopic Profile of 2,6-Difluoro-3-propoxyphenylboronic acid: A Technical Guide and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2,6-Difluoro-3-propoxyphenylboronic acid (CAS 849062-14-2).[1] In the absence of publicly available experimental spectra, this document serves as a robust reference for researchers, scientists, and drug development professionals by forecasting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental principles of spectroscopic theory and comparative analysis with structurally related compounds. This guide also outlines standardized protocols for the acquisition of such data, ensuring a self-validating framework for future experimental work.

Introduction: The Significance of this compound

This compound is a substituted phenylboronic acid, a class of compounds of immense importance in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid moiety significantly modulates the electronic properties and reactivity of the molecule. The propoxy group, in turn, introduces lipophilicity, which can be crucial for solubility and interaction with biological targets in medicinal chemistry.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is designed to provide a comprehensive, albeit predictive, spectroscopic profile to aid researchers in these endeavors.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is the foundation for predicting its spectroscopic behavior. The key structural features include a 1,2,3,5-tetrasubstituted benzene ring, two fluorine atoms, a propoxy group, and a boronic acid functional group.

dot ```dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Aromatic Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="-1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];

C1 -- C4; C1 -- C5; C4 -- C3; C3 -- C6; C6 -- C2; C2 -- C5;

// Substituents B [label="B(OH)₂", pos="0,2.5!"]; F1 [label="F", pos="-2.3,1.25!"]; O [label="O", pos="2.3,1.25!"]; F2 [label="F", pos="-2.3,-1.25!"]; H1 [label="H", pos="2.3,-1.25!"]; H2 [label="H", pos="0,-2.5!"];

C1 -- B; C5 -- F1; C4 -- O; C2 -- F2; C3 -- H1; C6 -- H2;

// Propoxy Group C7 [label="CH₂", pos="3.3,1.25!"]; C8 [label="CH₂", pos="4.3,1.25!"]; C9 [label="CH₃", pos="5.3,1.25!"];

O -- C7; C7 -- C8; C8 -- C9; }

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200 - 3600Broad, StrongO-H stretchB(OH)₂
2850 - 3000MediumC-H stretchPropoxy group & Ar-H
1600 - 1620MediumC=C stretchAromatic ring
1450 - 1500StrongC=C stretchAromatic ring
1300 - 1400StrongB-O stretchBoronic acid
1200 - 1300StrongC-O stretchAryl-alkyl ether
1000 - 1100StrongC-F stretchAryl fluoride
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of this compound is 216 g/mol . [1]In a high-resolution mass spectrum (HRMS), the exact mass would be expected around 216.0776 m/z for the [M]⁺ ion, calculated for C₉H₁₁¹¹BF₂O₃.

  • Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak.

  • Key Fragmentation Pathways:

    • Loss of H₂O (-18 Da) from the boronic acid moiety.

    • Loss of the propoxy group (-59 Da).

    • Cleavage of the propyl chain.

    • Loss of B(OH)₂ (-45 Da).

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this, LC-MS is more appropriate.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely produce protonated [M+H]⁺ or deprotonated [M-H]⁻ ions in positive and negative modes, respectively.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

Conclusion

This technical guide provides a predictive spectroscopic framework for this compound. The expected NMR, IR, and MS data have been detailed based on established chemical principles and comparison with analogous structures. The outlined experimental protocols offer a standardized approach for researchers to acquire and validate this data. This document serves as a valuable resource for the identification, characterization, and quality control of this important synthetic building block, thereby supporting its application in research and development.

References

Crystal structure of 2,6-Difluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 2,6-Difluoro-3-propoxyphenylboronic Acid

Introduction

Phenylboronic acids and their derivatives are a cornerstone of modern medicinal chemistry and drug discovery. Their unique electronic properties and ability to form reversible covalent bonds with diols make them privileged scaffolds in the design of inhibitors for various enzymes, particularly serine proteases.[1][2] The compound this compound (C₉H₁₁BF₂O₃) represents a sophisticated iteration of this scaffold, incorporating fluorine atoms to modulate acidity and pharmacokinetic properties, and a propoxy group to explore specific hydrophobic interactions within a target's binding site.

The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are paramount to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability.[3] For drug development professionals, a high-resolution crystal structure is not merely a static image but a dynamic blueprint that informs structure-activity relationships (SAR), guides lead optimization, and aids in the formulation of the final drug product.[4][5]

This technical guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of this compound. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this document serves as an authoritative guide to the experimental and computational workflow required to obtain and interpret such a structure. The protocols and expected outcomes are based on established crystallographic principles and data from closely related fluorinated phenylboronic acids.[6][7]

PART 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is non-negotiable, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Step-by-Step Protocol:

  • Starting Material: Begin with 1-bromo-2,6-difluoro-3-propoxybenzene. This precursor can be synthesized from 2,6-difluorophenol through propoxylation followed by bromination.

  • Lithiation: Dissolve the aryl bromide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise. The lithium-halogen exchange is typically rapid at this temperature.

  • Borylation: To the freshly prepared aryllithium solution, add triisopropyl borate, also cooled to -78 °C, dropwise. The borate ester acts as an electrophile, trapping the nucleophilic aryl anion. It is crucial to maintain the low temperature to prevent side reactions.

  • Hydrolysis: After the addition is complete, allow the reaction to slowly warm to room temperature. The resulting boronate ester is then hydrolyzed by the addition of an aqueous acid (e.g., 1 M HCl).

  • Purification: The crude this compound can be purified by extraction and subsequent recrystallization or column chromatography to yield a white, crystalline solid.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8] The ideal crystal should be well-formed with sharp edges and dimensions of approximately 0.1-0.3 mm in each direction. For phenylboronic acids, slow evaporation from a saturated solution is a highly effective technique.[9]

Step-by-Step Protocol:

  • Solvent Screening: The choice of solvent is critical. A suitable solvent is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming powders, while poorly soluble compounds may not crystallize at all. A solvent screen using a range of polar and non-polar solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) is recommended.

  • Preparation of a Saturated Solution: Gently warm a small amount of the purified boronic acid in the chosen solvent until it completely dissolves. Allow the solution to cool to room temperature. If no precipitate forms, the solution is unsaturated. Add more solute and repeat until a small amount of solid remains undissolved, indicating saturation.

  • Slow Evaporation: Filter the saturated solution into a clean vial. Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Crystallization_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Start High-Purity Compound SolventScreen Solvent Screening Start->SolventScreen Select Solvent System PrepSolution Prepare Saturated Solution SolventScreen->PrepSolution SlowEvap Slow Evaporation PrepSolution->SlowEvap VaporDiff Vapor Diffusion PrepSolution->VaporDiff Cooling Slow Cooling PrepSolution->Cooling Harvest Harvest Crystals SlowEvap->Harvest VaporDiff->Harvest Cooling->Harvest Cryo Cryo-protection Harvest->Cryo End Ready for Diffraction Cryo->End

Caption: Workflow for the crystallization of a small molecule.

PART 2: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[10][11] The technique relies on the principle that a crystal will diffract an incident X-ray beam in a predictable pattern based on the arrangement of atoms within the crystal lattice.

Data Collection

Modern diffractometers automate much of the data collection process. However, a skilled crystallographer's oversight is crucial for ensuring high-quality data.

Step-by-Step Protocol:

  • Mounting the Crystal: The cryo-protected crystal is mounted on a goniometer head and placed on the diffractometer.

  • Cooling: A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[12]

  • X-ray Source: A monochromatic X-ray beam, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.

  • Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. The software then indexes these spots to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

  • Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously collecting diffraction images.

  • Data Integration and Scaling: After collection, the raw image data is processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors (scaling). The output is a reflection file containing the h, k, l indices and the intensity of each reflection.

XRay_Diffraction_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution Crystal Cryo-Cooled Crystal XRay Monochromatic X-ray Beam Diffraction Diffraction Pattern Generation Crystal->Diffraction Interaction XRay->Diffraction Detector Detector (CCD/CMOS) Diffraction->Detector Capture Indexing Indexing Reflections Detector->Indexing Integration Integration of Intensities Indexing->Integration Scaling Scaling & Merging Integration->Scaling ReflectionFile Reflection File (hkl) Scaling->ReflectionFile PhaseProblem Solving the Phase Problem ReflectionFile->PhaseProblem ElectronDensity Electron Density Map PhaseProblem->ElectronDensity ModelBuilding Atomic Model Building ElectronDensity->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement FinalModel Final Structural Model Refinement->FinalModel

Caption: From crystal to structure: the X-ray diffraction workflow.

PART 3: Structure Solution and Refinement

The reflection file contains the intensities of the diffracted waves, but the phase information is lost. Solving the "phase problem" is the first step in converting this data into an atomic model.

Computational Workflow
  • Space Group Determination: Based on the symmetry of the diffraction pattern, the software determines the most likely space group for the crystal.

  • Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.

  • Model Building: The initial phases are used to calculate an electron density map. The crystallographer then interprets this map, fitting atoms into the regions of high electron density to build an initial molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts the atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for high-quality structures.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data for this compound, based on the known structures of related phenylboronic acids.[7][13] This data should be considered illustrative.

ParameterExpected Value
Chemical FormulaC₉H₁₁BF₂O₃
Formula Weight215.99 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1200-1500
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)1.4-1.6
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-Fit (S)~1.0

PART 4: Structural Analysis and Implications for Drug Design

With a refined crystal structure in hand, the true scientific inquiry begins. The analysis of molecular conformation and intermolecular interactions provides invaluable insights for drug development.

Molecular Conformation

The conformation of the molecule is dictated by the rotational freedom around its single bonds. Key features to analyze include:

  • Planarity: The degree of planarity between the phenyl ring and the boronic acid group (-B(OH)₂) is important. For phenylboronic acid itself, this dihedral angle is relatively small.[14] The presence of ortho-fluorine substituents may induce a slight twist.

  • Propoxy Group Orientation: The conformation of the propoxy chain will be influenced by steric interactions with the adjacent fluorine atom and will likely adopt a low-energy, staggered conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing is determined by a network of non-covalent interactions. For phenylboronic acids, these are typically dominated by hydrogen bonding.

  • Boronic Acid Dimers: A hallmark of boronic acid crystal structures is the formation of strong, centrosymmetric dimers via pairs of O-H···O hydrogen bonds between the boronic acid groups of two molecules.[15][16] This is the most energetically favorable synthon and is expected to be a primary feature in the crystal structure of the title compound.

  • Role of Fluorine: The fluorine atoms, being highly electronegative, are generally poor hydrogen bond acceptors. However, they can participate in weaker C-H···F interactions.[6] More significantly, the electron-withdrawing nature of fluorine influences the acidity of the boronic acid protons and can modulate the strength of the primary hydrogen bonds.[17] Fluorine substitution can also lead to specific packing motifs driven by dipole-dipole interactions or F···F contacts.[18][19]

  • Other Interactions: The propoxy group provides a hydrophobic region that can participate in van der Waals interactions. The aromatic ring can form offset π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.

Intermolecular_Interactions cluster_interactions Key Supramolecular Synthons mol1 Molecule A Hbond O-H···O Hydrogen Bond (Boronic Acid Dimer) mol1->Hbond forms dimer with PiStack π-π Stacking (Aromatic Rings) mol1->PiStack stacks with mol2 Molecule B CH_F C-H···F Interaction mol2->CH_F interacts with mol3 Molecule C Hbond->mol2 PiStack->mol3 CH_F->mol3

Caption: Key intermolecular interactions in boronic acid crystals.

Implications for Drug Development
  • Target Binding: The crystal structure reveals the lowest energy conformation of the molecule. This information is critical for computational docking studies, providing a validated starting point for modeling the molecule's interaction with a protein target.[20]

  • Solubility and Stability: The strength of the intermolecular interactions in the crystal lattice directly relates to the crystal's stability and its melting point. Understanding these interactions can help predict and improve the solubility of the compound, a key parameter for oral bioavailability.

  • Polymorphism: The ability of a compound to crystallize in multiple forms (polymorphs) with different physical properties is a major concern in pharmaceutical development. A detailed understanding of the primary crystal form allows for the design of crystallization protocols that consistently produce the desired polymorph and helps in identifying potential alternative packing arrangements.[8]

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in harnessing its full potential as a lead compound in drug discovery. This guide has outlined a rigorous and logical workflow, from synthesis and crystallization to data collection and structural analysis. By meticulously following these protocols, researchers can obtain a high-resolution three-dimensional model of the molecule. This structural data provides profound insights into the compound's intrinsic properties and its interactions on a molecular level, thereby enabling rational, data-driven decisions in the complex process of developing new therapeutics.

References

Stability and storage conditions for 2,6-Difluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2,6-Difluoro-3-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecules. As with many organoboronic acids, its stability is a critical factor for successful and reproducible experimental outcomes. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, outlines its primary degradation pathways, and offers detailed recommendations for its proper storage and handling. Furthermore, it presents a protocol for conducting stability studies to ensure the integrity of the compound over time.

Introduction to this compound

This compound, with the CAS number 849062-14-2, is a member of the arylboronic acid family.[1] These compounds are widely utilized in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its electronic properties, enhancing its reactivity and selectivity in certain chemical transformations.[2] This makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

However, the utility of boronic acids is intrinsically linked to their stability. Improper handling and storage can lead to degradation, resulting in decreased reactivity, the formation of impurities, and ultimately, failed or irreproducible experiments. This guide serves as a technical resource for researchers to understand and mitigate the stability challenges associated with this compound.

Key Degradation Pathways

While specific degradation studies on this compound are not extensively documented in public literature, its stability can be inferred from the well-established degradation pathways of other arylboronic acids.[4] The primary routes of degradation include protodeboronation, oxidation, and the formation of boroxines.[5]

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] This reaction is often facilitated by aqueous or protic media and can be influenced by pH.[5][6] For this compound, this would result in the formation of 1,3-difluoro-2-propoxybenzene.

The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the rate of protodeboronation. While a simple correlation is not always straightforward, the electronic properties of the aryl substituent play a significant role in the stability of the C-B bond.[4][6]

Oxidation

The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[5] In the case of this compound, oxidation would yield 2,6-Difluoro-3-propoxyphenol. This degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[7] The empty p-orbital of the boron atom is prone to attack by nucleophilic oxygen species, leading to an unstable intermediate that readily hydrolyzes to the phenol and boric acid.[7][8]

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[5][9] This process is often reversible in the presence of water.[5] While boroxine formation does not represent a permanent degradation of the compound, it can affect the stoichiometry of reactions if not accounted for. Phenylboronic acid, for example, is known to form a stable six-membered boroxine ring upon heating.[9][10]

Potential Degradation Pathways of this compound A This compound B Protodeboronation (Cleavage of C-B bond) A->B H₂O, pH dependent C Oxidation A->C O₂, Oxidizing agents D Boroxine Formation (Dehydration) A->D Heat, Anhydrous conditions E 1,3-Difluoro-2-propoxybenzene B->E F 2,6-Difluoro-3-propoxyphenol C->F G Cyclic Trimer (Boroxine) D->G

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage and handling protocols. The following recommendations are based on general guidelines for arylboronic acids and information from supplier safety data sheets.[4][5][11][12]

Parameter Recommendation Rationale
Temperature Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C.[5]To minimize thermal degradation and slow down the rate of decomposition reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5]To protect against oxidation and moisture-induced degradation.[5]
Light Store in a tightly sealed, opaque container, protected from light.[13]To prevent photolytic degradation.
Moisture Keep in a dry environment. Use of a desiccator is recommended.[13]To prevent hydrolysis and protodeboronation.[5]
Handling Handle in a well-ventilated area, preferably in a glove box or under a fume hood.[11][12]To minimize exposure to atmospheric moisture and oxygen.
Container Use a tightly sealed container to prevent exposure to air and moisture.[11][12]To maintain an inert atmosphere and prevent contamination.

Experimental Protocol for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, it is advisable to perform periodic stability assessments. A forced degradation study can help identify potential degradation products and establish appropriate re-test dates.

Materials and Equipment
  • This compound sample

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • pH meter

  • Oven

  • Photostability chamber

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity solvents (e.g., acetonitrile, water)

Experimental Workflow

Workflow for Stability Assessment of this compound cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare stock solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 70°C) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Analyze samples by HPLC-UV at specified time points B->G C->G D->G E->G F->G H Characterize degradation products by LC-MS and NMR G->H I Determine degradation rate and identify major degradants H->I J Establish stability profile and recommend storage conditions I->J

Caption: A systematic workflow for assessing the stability of this compound.

Step-by-Step Methodology
  • Initial Analysis: Analyze an unstressed sample of this compound by HPLC, NMR, and MS to establish its initial purity and characteristics.

  • Forced Degradation:

    • Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

    • Oxidation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature, protected from light, and sample at regular intervals.[4][14]

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., one week).[4]

    • Photostability: Expose the solid compound or a solution to light conditions as specified in the ICH Q1B guidelines.[4]

  • Sample Analysis: Analyze all stressed samples by HPLC to quantify the remaining parent compound and detect any degradation products.

  • Characterization of Degradants: Isolate and characterize any significant degradation products using LC-MS and NMR to elucidate their structures.

  • Data Analysis: Determine the rate of degradation under each stress condition and identify the primary degradation pathways.

Conclusion

While this compound is a valuable synthetic building block, its stability is paramount for achieving reliable and reproducible results in research and development. By understanding its potential degradation pathways—protodeboronation, oxidation, and boroxine formation—and adhering to the recommended storage and handling conditions, researchers can significantly extend the shelf-life and maintain the integrity of this important reagent. For critical applications, conducting a formal stability study is a prudent measure to ensure the quality and reliability of experimental outcomes.

References

A Senior Application Scientist's Guide to 2,6-Difluoro-3-propoxyphenylboronic Acid: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,6-Difluoro-3-propoxyphenylboronic acid (CAS No. 849062-14-2), a critical building block for researchers and development professionals in the pharmaceutical and material science industries. We will explore its physicochemical properties, identify key commercial suppliers, and delve into its primary application in palladium-catalyzed cross-coupling reactions. This document serves as a practical resource, offering field-proven insights, a detailed experimental protocol for a Suzuki-Miyaura coupling, and guidance on quality control and handling to ensure successful synthetic outcomes.

Introduction: The Strategic Value of Fluorinated Boronic Acids

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate key properties such as metabolic stability, pKa, and binding affinity. Arylboronic acids are indispensable reagents for constructing carbon-carbon bonds, most notably via the Suzuki-Miyaura cross-coupling reaction.[1][2] The compound this compound combines these valuable features. The vicinal difluoro substitution pattern significantly influences the electronic nature of the aromatic ring, while the propoxy group provides a handle for modulating lipophilicity and steric interactions. These characteristics make it a valuable intermediate for synthesizing complex, biologically active molecules.[3][4] This guide provides the foundational knowledge required to source and effectively utilize this versatile reagent.

Physicochemical Properties and Identification

Correctly identifying the reagent is the first step in any successful synthesis. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 849062-14-2[5]
Molecular Formula C₉H₁₁BF₂O₃[5]
Molecular Weight 215.99 g/mol [5]
Appearance White to off-white powder
Melting Point 91-94 °C
InChI Key AGDROYNYQZNERV-UHFFFAOYSA-N
SMILES CCCOc1ccc(F)c(B(O)O)c1F

Commercial Availability and Supplier Analysis

The accessibility of high-purity starting materials is paramount for reproducible research and development. This compound is available from several reputable chemical suppliers that specialize in complex building blocks for discovery chemistry. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available quantities, and the quality of supporting documentation like Certificates of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers.

SupplierProduct Number (Example)Stated PurityAvailable Quantities
Sigma-Aldrich (Merck) 796599≥95%1g, 5g
Santa Cruz Biotechnology sc-341398(Not explicitly stated)1g, 5g
Combi-Blocks OR-8628≥97%1g, 5g, 25g
Enamine Z21654158≥95%1g, 5g
BLD Pharm BD238645≥97%1g, 5g, 25g

Note: Availability and product numbers are subject to change. Always verify with the supplier directly.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an aryl or vinyl halide/triflate.[1]

The rationale for using this specific building block is rooted in its electronic and steric properties:

  • Expertise & Experience: The electron-withdrawing nature of the two fluorine atoms can influence the transmetalation step of the catalytic cycle. The ortho-fluorine, in particular, can affect the dihedral angle of the resulting biaryl product, which is a critical parameter for controlling the conformation of a final drug molecule. The propoxy group serves to increase lipophilicity, a key factor in tuning the pharmacokinetic profile (e.g., cell permeability, solubility) of the target compound.

The logical flow of this widely used reaction is depicted below.

Suzuki_Coupling_Workflow reagents Reagents & Setup reaction Reaction Mixture (Degas & Heat) reagents->reaction 1. Combine & Inert workup Aqueous Workup (Quench & Extract) reaction->workup 2. Reaction Complete purification Purification (Column Chromatography) workup->purification 3. Isolate Crude product Final Product (Characterize) purification->product 4. Isolate Pure

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol is a self-validating system designed for the synthesis of a generic biaryl product using this compound.

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Step-by-Step Methodology:

  • Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 187 mg, 1.0 mmol), this compound (259 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.03 mmol), to the flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quality Control, Handling, and Storage

Trustworthiness in synthetic chemistry begins with rigorous quality control and safe handling of reagents.

  • Quality Control: Upon receiving the material, it is best practice to verify its identity and purity, even when a CoA is provided. A simple melting point determination can be a quick check against the literature value (91-94 °C). For more rigorous validation, acquiring a ¹H NMR spectrum is recommended.

  • Handling: this compound is a powder. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (e.g., N95), should be used to avoid inhalation and skin contact. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Boronic acids can be susceptible to dehydration (forming boroxines) or degradation if not stored properly. Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

Conclusion

This compound is a strategically important and commercially accessible building block for modern synthetic chemistry. Its unique substitution pattern allows for the fine-tuning of molecular properties critical for drug discovery and materials science. By understanding its reactivity, sourcing from reliable suppliers, and employing robust and well-validated protocols like the Suzuki-Miyaura coupling detailed herein, researchers can effectively leverage this reagent to advance their scientific objectives.

References

An In-depth Technical Guide to the Reaction Mechanism of Suzuki Coupling with 2,6-Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct biaryl motifs.[1][2] Fluorinated biaryls, in particular, are of immense interest due to their unique properties that are highly sought after in pharmaceutical and materials science applications.[3][4] However, the introduction of fluorine atoms, especially in the ortho positions of the boronic acid, presents significant mechanistic and practical challenges.

This guide provides an in-depth examination of the Suzuki coupling mechanism as it pertains to a particularly challenging substrate: 2,6-difluorophenylboronic acid. We will move beyond a simple recitation of steps to explore the underlying causality of experimental choices, focusing on the electronic and steric factors that govern success and the strategies developed to overcome inherent reactivity hurdles.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Foundation

To understand the specific challenges posed by 2,6-difluorophenylboronic acid, we must first appreciate the elegance of the general Suzuki-Miyaura catalytic cycle. The reaction is typically catalyzed by a palladium complex and requires a base to proceed.[5][6] The cycle is broadly accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to an organic halide (Ar¹-X). This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate.[7][8] The reactivity of the halide is crucial, with the rate of addition generally following the trend I > OTf > Br > Cl.[7]

  • Transmetalation: This is the pivotal step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center, displacing the halide or another ligand. This step is critically dependent on the presence of a base.[5][9] The exact mechanism of transmetalation is still a subject of detailed study, but two primary pathways are widely considered[10][11][12]:

    • The Boronate Pathway: The base reacts with the boronic acid [Ar²B(OH)₂] to form a more nucleophilic "ate" complex [Ar²B(OH)₃]⁻. This activated boronate then reacts with the Pd(II) complex.[10][13]

    • The Hydroxide/Alkoxide Pathway: The base reacts first with the Pd(II)-halide complex to generate a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[11][12]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners (Ar¹-Ar²), as they are eliminated from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ PdII_X Ar¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition (Ar¹-X) PdII_OH Ar¹-Pd(II)L₂-OH PdII_X->PdII_OH Base (OH⁻) PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_OH->PdII_Ar2 Transmetalation (Ar²B(OH)₂) PdII_Ar2->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Ar2->Product BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Boronate->PdII_X Transmetalation (Boronate Pathway)

Caption: The canonical Suzuki-Miyaura catalytic cycle.

Mechanistic Challenges with 2,6-Difluorophenylboronic Acid

The presence of two fluorine atoms ortho to the boronic acid group introduces a confluence of electronic and steric factors that significantly complicates the standard catalytic cycle. These challenges primarily manifest as a competing, non-productive side reaction and a potential retardation of the key transmetalation step.

The most significant hurdle in using 2,6-difluorophenylboronic acid is its high propensity to undergo protodeboronation.[14][15] This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid and forming 1,3-difluorobenzene.[3]

Protodeboronation is:

  • Base-Mediated: The reaction is accelerated under the very basic conditions required for the Suzuki coupling.[3]

  • Electronically Favored: The strong electron-withdrawing nature of the two ortho-fluorine atoms increases the acidity of the boronic acid and polarizes the C-B bond, making the ipso-carbon susceptible to protonation.

The practical consequence is a race: the desired C-C bond formation must occur significantly faster than the C-B bond cleavage. If the catalytic cycle is sluggish, protodeboronation will dominate, leading to low yields of the desired biaryl product and consumption of the starting material.[14][15]

Competing_Pathways cluster_desired Desired Pathway: Suzuki Coupling cluster_undesired Undesired Pathway: Protodeboronation Start 2,6-Difluorophenyl boronic Acid Suzuki_Step Transmetalation (with Ar¹-Pd(II)-X) Start->Suzuki_Step Fast Catalyst + Base Deboronation_Step Base-Mediated Protonolysis Start->Deboronation_Step Base Product Desired Biaryl Product Suzuki_Step->Product Reductive Elimination Byproduct 1,3-Difluorobenzene (Byproduct) Deboronation_Step->Byproduct

Caption: Competing reaction pathways for 2,6-difluorophenylboronic acid.

  • Transmetalation: This step is often the rate-determining step in challenging couplings. The ortho-difluoro substitution presents a dual challenge:

    • Steric Hindrance: The two fluorine atoms create significant steric bulk around the boron center, which can impede its approach and coordination to the palladium complex.[16][17]

    • Electronic Deactivation: The inductive electron-withdrawing effect of the fluorine atoms decreases the nucleophilicity of the ipso-carbon atom being transferred, slowing down the transmetalation event.[18]

  • Reductive Elimination: In contrast to transmetalation, the electron-withdrawing nature of the fluoro-substituted ring can be beneficial for reductive elimination. By pulling electron density away from the palladium center, it can promote the collapse of the diorganopalladium(II) intermediate to form the C-C bond and the Pd(0) catalyst.[18]

Field-Proven Strategies for Success

Overcoming the challenges of protodeboronation and slow transmetalation requires a carefully orchestrated experimental design. The core strategy is to accelerate the catalytic cycle to such an extent that it decisively outpaces the rate of boronic acid decomposition.

Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for this transformation.[19] Success hinges on the use of highly active, modern catalyst systems characterized by bulky, electron-rich phosphine ligands.

  • Ligand Choice: Biaryl monophosphine ligands such as XPhos , SPhos , and their analogues are the gold standard.[14][15][17] Their bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination. Their strong electron-donating ability increases electron density on the palladium, facilitating the oxidative addition step.[7][20]

  • Precatalyst Technology: Modern precatalysts, such as the G3-XPhos or G4-u-Phos palladacycles, are designed for the rapid and quantitative generation of the active Pd(0) species under mild conditions. This is crucial because it ensures the catalytic cycle begins immediately and rapidly, minimizing the time the boronic acid is exposed to base before coupling can occur.[3][14][15]

The choice of base and reaction conditions must balance the need for activating the boronic acid with the imperative to suppress protodeboronation.

  • Base: While strong bases like NaOH or KOH can be used, moderately strong bases like potassium phosphate (K₃PO₄) are often preferred.[3][14][15] They are sufficiently basic to promote transmetalation but can be less aggressive in promoting the undesired protodeboronation, especially when used in aqueous solutions.

  • Temperature and Time: The use of highly active catalysts enables these reactions to be performed at or near room temperature.[15] This is a critical advantage, as elevated temperatures that are common in traditional Suzuki couplings would dramatically accelerate the decomposition of the unstable boronic acid. Consequently, reaction times can be significantly shortened, often to less than an hour.[15]

Data-Driven Insights: Performance Under Optimized Conditions

The following table summarizes representative conditions that highlight the efficacy of modern catalytic systems for coupling 2,6-difluorophenylboronic acid.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloroacetophenone2 mol % XPhos-G3K₃PO₄ (0.5 M aq)THFRT0.595[15]
2-Bromopyridine2 mol % XPhos-G3K₃PO₄ (0.5 M aq)THFRT0.596[15]
4-Bromoanisole2 mol % XPhos-G3K₃PO₄ (0.5 M aq)THFRT0.598[15]
1-Bromo-4-(CF₃)benzene2 mol % XPhos-G3K₃PO₄ (0.5 M aq)THFRT0.599[15]
Methyl 4-chlorobenzoate2 mol % XPhos-G3K₃PO₄ (0.5 M aq)THF40288[15]

This data is compiled from literature sources and is representative of the high efficiency achievable with optimized protocols.

Self-Validating Experimental Protocol

This protocol is adapted from state-of-the-art methods for the rapid coupling of unstable boronic acids and serves as a robust starting point.[3][15] The self-validating nature of this protocol lies in its design to maximize the rate of the desired coupling while minimizing the conditions that lead to failure (protodeboronation).

Objective: To synthesize 4-acetyl-2',6'-difluorobiphenyl from 4-chloroacetophenone and 2,6-difluorophenylboronic acid.

Materials:

  • Aryl Halide: 4-Chloroacetophenone

  • Boronic Acid: 2,6-Difluorophenylboronic acid (1.5 equiv)

  • Precatalyst: XPhos Pd G3 (2 mol %)

  • Base: Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL per 1 mmol of halide)

  • Solvent: Anhydrous, degassed tetrahydrofuran (THF) (2 mL per 1 mmol of halide)

  • Reaction Vessel: Oven-dried vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add 4-chloroacetophenone (1.0 mmol, 1.0 equiv), 2,6-difluorophenylboronic acid (1.5 mmol, 1.5 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %) to the reaction vial.

    • Causality: Weighing solids under an inert atmosphere prevents premature degradation of the catalyst and reagents. Using a 1.5 excess of the boronic acid accounts for any minor decomposition and helps drive the reaction to completion.

  • Solvent Addition: Seal the vial. Outside the glovebox, use syringes to add the degassed anhydrous THF (2 mL), followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).

    • Causality: Degassing the solvents by sparging with an inert gas for 20-30 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Place the vial in a heating block pre-set to room temperature (or 40 °C for less reactive chlorides). Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous layers.

    • Causality: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the transfer of reagents and promoting a high reaction rate. The mild temperature is chosen specifically to inhibit the protodeboronation side reaction.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 30-60 minutes.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

References

A Technical Guide to the Role of Fluorine Atoms in the Reactivity of 2,6-Difluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,6-Difluoro-3-propoxyphenylboronic acid is a pivotal building block in modern synthetic and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is profoundly influenced by the presence of two ortho-fluorine atoms. This technical guide provides an in-depth analysis of the dual role these fluorine atoms play, dissecting their electronic and steric effects on the reactivity of the boronic acid. We explore how the strong inductive effect of fluorine enhances the Lewis acidity of the boron center, a critical factor for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Concurrently, we examine the steric hindrance imposed by these ortho-substituents and its implications for catalyst-substrate interaction. This guide offers field-proven insights, detailed experimental protocols, and a mechanistic framework for researchers, scientists, and drug development professionals aiming to leverage the unique properties of this versatile reagent.

Introduction to Fluorinated Arylboronic Acids

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1] Fluorine's unique properties—high electronegativity, a van der Waals radius similar to hydrogen, and the ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and biological characteristics, including lipophilicity, metabolic stability, and binding affinity.[1][2] When incorporated into arylboronic acids, these effects become particularly pronounced, creating reagents with tailored reactivity for complex molecular synthesis.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[3] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide offers broad functional group tolerance, mild reaction conditions, and high stereo- and regioselectivity, making it indispensable in pharmaceutical and materials science.[4][5] The reactivity of the boronic acid partner is a key determinant of the reaction's efficiency.

Profile of this compound

This compound (C₉H₁₁BF₂O₃) is a crystalline solid with a molecular weight of 215.99 g/mol .[6] Its structure is characterized by a phenylboronic acid core substituted with two fluorine atoms ortho to the boronic acid group and a propoxy group at the meta position. This specific substitution pattern creates a fascinating interplay of electronic and steric factors that dictates its chemical behavior.

The Dichotomous Role of Ortho-Fluorine Atoms

The two fluorine atoms at the C2 and C6 positions exert a profound and multifaceted influence on the reactivity of the molecule. Their effects can be broadly categorized as electronic and steric.

A This compound B Electronic Effects A->B C Steric Effects A->C B1 Strong Inductive Withdrawal (-I) B->B1 C1 Significant Bulk Ortho to Boronic Acid C->C1 B2 Increased Lewis Acidity of Boron Center B1->B2 B3 Activation for Transmetalation B2->B3 C2 Potential Hindrance at Palladium Center C1->C2 C3 Challenges for Transmetalation C2->C3

Caption: Dichotomy of Fluorine's Influence on Reactivity.

Electronic Effects: Enhancing Lewis Acidity

The paramount electronic feature of fluorine is its extreme electronegativity. The two ortho-fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) on the aromatic ring.[7] This has a direct and crucial consequence:

  • Increased Acidity: The withdrawal of electron density from the boron atom increases its Lewis acidity.[8][9] Phenylboronic acids bearing electron-withdrawing groups have lower pKa values compared to their non-substituted or electron-donated counterparts.[10] This enhanced acidity is not merely a theoretical curiosity; it is a primary driver of reactivity in the Suzuki-Miyaura coupling. A more Lewis-acidic boronic acid more readily forms the tetracoordinate boronate species ([ArB(OH)₃]⁻) in the presence of a base.[3] This boronate is significantly more nucleophilic than the neutral trigonal boronic acid, enabling the crucial transmetalation step.[11]

Steric Effects: The Ortho-Substituent Challenge

While electronically activating, the two ortho-fluorine atoms also introduce significant steric bulk around the reaction center. In cross-coupling reactions, severe steric hindrance on either coupling partner can dramatically slow down or even inhibit the reaction.[12][13]

  • Hindrance to Transmetalation: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium(II) center.[5] The bulky ortho-substituents can impede the optimal approach and coordination of the boronate to the palladium complex.[12][14] This steric clash can raise the activation energy of this key step, potentially creating a kinetic bottleneck that limits the overall reaction rate.[15] The successful coupling of such substrates often necessitates the use of specialized, bulky ligands on the palladium catalyst that can facilitate the reaction despite the steric challenge.[16]

Impact on the Suzuki-Miyaura Catalytic Cycle

The net reactivity of this compound is determined by the balance of its electronic activation and steric hindrance within the context of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_0 Fluorine atoms enhance this step via increased Lewis acidity but also introduce steric hindrance. Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label ArPdX Ar'-Pd(II)-X (cis-complex) TM_label Transmetalation ArPdX->TM_label ArPdAr Ar-Pd(II)-Ar' (trans-complex) RE_label Reductive Elimination ArPdAr->RE_label Product Ar-Ar' Product->Pd0 Catalyst Regeneration OA_label->ArPdX Ar'-X TM_label->ArPdAr Ar-B(OR)₃⁻ -XB(OR)₃⁻ RE_label->Product

Caption: The Suzuki-Miyaura Catalytic Cycle, highlighting the transmetalation step influenced by the fluorine atoms.

The critical step influenced by the unique structure of this compound is Transmetalation .

  • Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar'-X) to form a Pd(II) intermediate. This step is independent of the boronic acid.[5]

  • Transmetalation: The base activates the boronic acid to form the boronate. This boronate then transfers its aryl group (2,6-difluoro-3-propoxyphenyl) to the palladium center. Here, the electronic enhancement (higher concentration of reactive boronate) competes directly with steric repulsion. The outcome is highly dependent on the reaction conditions, especially the choice of ligand on the palladium catalyst.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[4]

The success of a coupling reaction with this substrate hinges on finding conditions that maximize the electronic benefit while mitigating the steric penalty.

Experimental Considerations and Protocols

Harnessing the reactivity of sterically demanding boronic acids requires careful optimization of reaction parameters. The causality behind these choices is critical for achieving high yields and reproducibility.

Key Optimization Parameters
ParameterCommon ChoicesRationale for this compound
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃Standard precursors that generate the active Pd(0) in situ.[17]
Ligand Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃Crucial for success. Bulky, electron-rich monophosphine ligands are required to promote oxidative addition and facilitate reductive elimination.[11] Most importantly, their steric bulk can create a sufficient coordination pocket to accommodate the ortho-substituted boronic acid while remaining reactive.[16]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is needed to efficiently generate the boronate.[4] K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings as they are highly effective in promoting the reaction, sometimes even in anhydrous conditions.
Solvent Toluene, Dioxane, THF, DMF (often with H₂O)Aprotic polar solvents are typically used. The addition of a small amount of water can sometimes accelerate the hydrolysis of the intermediate boronate esters formed during the reaction, facilitating transmetalation.[18]
Temperature 80-120 °CElevated temperatures are generally required to overcome the activation energy barrier, particularly for the sterically hindered transmetalation and the final reductive elimination step.
Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for coupling this compound with a generic aryl bromide.

A 1. Reagent Combination B 2. Inert Atmosphere Setup A->B Add boronic acid (1.2 eq), aryl bromide (1.0 eq), base (2.0 eq), Pd catalyst (2 mol%), and ligand (4 mol%) to a Schlenk flask. C 3. Solvent & Degassing B->C Seal flask, evacuate, and backfill with Argon or Nitrogen (3 cycles). D 4. Reaction Heating C->D Add degassed solvent (e.g., Dioxane/H₂O) via syringe. E 5. Reaction Monitoring D->E Heat to 100 °C with vigorous stirring for 4-24 hours. F 6. Aqueous Work-up E->F Monitor by TLC or LC-MS until starting material is consumed. G 7. Purification Concentrate under reduced pressure. Purify by flash column chromatography. F->G Cool, dilute with Ethyl Acetate, wash with H₂O and brine. Dry organic layer (Na₂SO₄).

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide partner (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[17]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[17]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[17]

Summary and Outlook

The two ortho-fluorine atoms in this compound create a reagent of dualistic character. They electronically activate the molecule by increasing the Lewis acidity of the boron center, which is beneficial for the critical transmetalation step of the Suzuki-Miyaura reaction. However, they also introduce significant steric hindrance that can kinetically impede this same step.

This inherent tension makes the choice of reaction conditions—particularly the palladium ligand—paramount to achieving successful outcomes. By selecting bulky, electron-rich ligands, chemists can mitigate the steric challenge and capitalize on the electronic activation, making this compound a powerful tool for constructing complex, fluorinated molecules. Its role as an intermediate in the synthesis of pharmaceuticals is significant, as the resulting fluorinated biaryl motifs are of high interest in modern drug discovery programs.[19][20][21]

References

The Strategic Integration of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Convergence of Potent Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is relentless. Within this quest, the strategic combination of distinct pharmacophoric elements has emerged as a powerful approach. This guide delves into the burgeoning field of fluorinated phenylboronic acids, a class of compounds that marries the unique biological and chemical properties of the boronic acid moiety with the profound influence of fluorine substitution.

Boronic acids, once relegated to the realm of synthetic intermediates, have now firmly established their place in medicinal chemistry, underscored by the clinical success of drugs like the proteasome inhibitor bortezomib.[1][2] Their ability to form reversible covalent bonds with diols and the active site residues of key enzymes makes them a versatile scaffold for inhibitor design.[1][3][4] Concurrently, the incorporation of fluorine has become a cornerstone of modern drug design, with fluorinated compounds representing a significant portion of all marketed pharmaceuticals.[5][6] The judicious placement of fluorine can dramatically modulate a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[7][8][9][10]

This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of fluorinated phenylboronic acids, offering researchers and drug development professionals a comprehensive overview of their potential to address critical challenges in medicinal chemistry.

The Fluorinated Phenylboronic Acid Moiety: A Fusion of Unique Properties

The combination of a phenylboronic acid scaffold with fluorine substituents gives rise to a unique set of physicochemical properties that can be harnessed for therapeutic advantage.

Enhanced Lewis Acidity and Stability: The introduction of electron-withdrawing fluorine atoms to the phenyl ring significantly increases the Lewis acidity of the boron center.[11][12][13][14] This heightened acidity is crucial for the compound's interaction with biological targets, particularly in forming stable tetrahedral complexes with nucleophilic residues in enzyme active sites.[14] The position and number of fluorine substituents directly influence the pKa, allowing for fine-tuning of this critical parameter.[11][14] For instance, the acidity is generally increased when fluorine is at the meta or ortho position due to inductive effects.[14]

Modulation of Physicochemical and Pharmacokinetic Properties: Fluorine's impact extends beyond acidity. Its incorporation can:

  • Improve Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.[6][9][15]

  • Enhance Membrane Permeability: By increasing lipophilicity, fluorine can facilitate the passage of molecules across cell membranes.[8][9][15]

  • Alter Binding Affinity: The electron-withdrawing nature of fluorine can modify the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets.[6][9]

The interplay of these properties makes fluorinated phenylboronic acids a highly tunable platform for drug design.

Key Therapeutic Applications

The unique characteristics of fluorinated phenylboronic acids have led to their exploration in a variety of therapeutic areas.

Enzyme Inhibition: A Versatile Strategy

The ability of the boronic acid group to mimic the transition state of enzymatic reactions makes it a powerful tool for designing enzyme inhibitors.[1][4] Fluorination can further enhance this inhibitory activity.

  • Proteasome Inhibitors: The proteasome is a key target in cancer therapy. Boronic acid-based drugs like bortezomib and ixazomib are potent proteasome inhibitors used in the treatment of multiple myeloma.[1][16] The boron atom forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome. Fluorination of the phenyl ring in these inhibitors can modulate their potency and pharmacokinetic properties.

  • Serine Protease Inhibitors: Serine proteases play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Boronic acids can act as effective inhibitors by forming a tetrahedral adduct with the catalytic serine residue.

  • β-Lactamase Inhibitors: The rise of antibiotic resistance is a major global health threat, largely driven by the production of β-lactamase enzymes by bacteria. These enzymes inactivate β-lactam antibiotics. Boronic acid derivatives, such as vaborbactam, have been developed as potent β-lactamase inhibitors.[1][2] They act as transition-state analogs, effectively neutralizing the resistance mechanism.[1] Fluorinated phenylboronic acids offer a promising avenue for developing new and more effective β-lactamase inhibitors.

Visualizing the Mechanism: Boronic Acid Inhibition of a Serine Protease

The following diagram illustrates the mechanism by which a phenylboronic acid inhibits a serine protease.

G cluster_0 Serine Protease Active Site cluster_1 Fluorinated Phenylboronic Acid Inhibitor cluster_2 Tetrahedral Intermediate Ser-OH Serine Residue (Ser-OH) Intermediate Ar-B(OH)₂(O-Ser) Ser-OH->Intermediate Nucleophilic Attack His-Im Histidine Residue (His-Im) His-Im->Ser-OH Proton Transfer Inhibitor Ar-B(OH)₂ Inhibitor->Intermediate Reversible Covalent Bonding

Caption: Reversible covalent inhibition of a serine protease by a fluorinated phenylboronic acid.

Anticancer Agents: Beyond Enzyme Inhibition

The application of fluorinated phenylboronic acids in oncology extends beyond their role as proteasome inhibitors. Their ability to interact with specific cell surface markers on cancer cells opens up new avenues for targeted therapies.[17][18]

Phenylboronic acids are known to form reversible complexes with diols, including sialic acids which are often overexpressed on the surface of cancer cells.[17][18][19][20] This interaction provides a mechanism for the targeted delivery of cytotoxic agents to tumors. Fluorination can enhance the binding affinity and specificity for these sialic acid residues.

Applications in Diagnostics and Imaging

The use of the positron-emitting isotope ¹⁸F has revolutionized medical imaging through Positron Emission Tomography (PET).[7][9] The development of efficient methods for incorporating ¹⁸F into bioactive molecules is a key area of research. Fluorinated phenylboronic acids are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers.[21][22][23][24]

Recent advancements in copper-mediated radiofluorination of arylboronic acids have provided mild and efficient methods for producing ¹⁸F-labeled arenes.[21][24][25] These methods are compatible with a wide range of functional groups, making them suitable for the late-stage fluorination of complex molecules.[24] This allows for the rapid translation of promising drug candidates into imaging agents for preclinical and clinical studies, aiding in target validation and pharmacokinetic profiling.[23]

Workflow for ¹⁸F-Labeling of a Phenylboronic Acid for PET Imaging

This diagram outlines the general workflow for producing an ¹⁸F-labeled PET tracer from a phenylboronic acid precursor.

G Start Start: Phenylboronic Acid Precursor Step1 [¹⁸F]Fluoride Production (Cyclotron) Start->Step1 Step2 Copper-Mediated Radiofluorination Step1->Step2 Step3 Purification (HPLC) Step2->Step3 Step4 Quality Control Step3->Step4 End Final ¹⁸F-Labeled PET Tracer Step4->End

Caption: A simplified workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Role in Drug Delivery Systems

The ability of phenylboronic acids to bind to sialic acids on cancer cells makes them attractive targeting ligands for drug delivery systems.[17][18][20] By conjugating fluorinated phenylboronic acids to nanoparticles, liposomes, or polymers carrying a therapeutic payload, it is possible to achieve targeted delivery to tumor tissues, thereby enhancing efficacy and reducing systemic toxicity.[20] The strength and pH-sensitivity of the boronic acid-sialic acid interaction can be tuned through fluorination, allowing for the design of drug delivery systems that release their cargo in the acidic tumor microenvironment.

Synthetic Methodologies and Experimental Protocols

Fluorinated phenylboronic acids are generally accessible through established synthetic routes. A common method involves the reaction of a fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.

Key Synthetic Reaction: The Suzuki-Miyaura Cross-Coupling

Fluorinated phenylboronic acids are invaluable building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][26][27][28][29] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug synthesis.[26][27]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a fluorinated phenylboronic acid with an aryl halide.

Materials:

  • Fluorinated phenylboronic acid

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the fluorinated phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent(s) to the vessel.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Data Presentation: Impact of Fluorination on Acidity

The following table summarizes the effect of fluorine substitution on the pKa of phenylboronic acid.

CompoundpKa
Phenylboronic acid8.8
2-Fluorophenylboronic acid7.6
3-Fluorophenylboronic acid8.1
4-Fluorophenylboronic acid8.4
3,5-Difluorophenylboronic acid7.4

Note: pKa values are approximate and can vary with experimental conditions. This data illustrates the significant increase in acidity upon fluorination, particularly with multiple fluorine substituents or when fluorine is in the ortho or meta position.

Future Perspectives and Conclusion

The field of fluorinated phenylboronic acids in medicinal chemistry is poised for significant growth. Future research will likely focus on:

  • Development of novel fluorinated phenylboronic acid-based inhibitors for a wider range of therapeutic targets.

  • Design of more sophisticated drug delivery systems that leverage the unique targeting capabilities of these compounds.

  • Expansion of the toolbox of ¹⁸F-labeling methodologies to facilitate the development of new PET imaging agents.

  • Exploration of their potential in other therapeutic areas, such as antiviral and anti-inflammatory applications.

References

Discovery and history of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Discovery, Evolution, and Application of Substituted Phenylboronic Acids

Introduction: From Obscurity to Ubiquity

Substituted phenylboronic acids represent a class of organoboron compounds that have undergone a remarkable transformation from a niche chemical curiosity to an indispensable tool in modern synthetic and medicinal chemistry. Characterized by a phenyl ring attached to a boronic acid functional group [-B(OH)₂], these molecules possess unique chemical properties that enable a vast range of applications. Their stability, low toxicity, and versatile reactivity have positioned them as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive exploration of the discovery and history of substituted phenylboronic acids, tracing their journey from the foundational syntheses of the 19th century to their pivotal role in 21st-century drug development. We will delve into the causality behind key experimental advancements, provide detailed protocols for their synthesis and application, and culminate with their role as life-saving pharmacophores, exemplified by the proteasome inhibitor Bortezomib.

Part 1: The Genesis of Phenylboronic Acid

The story of phenylboronic acids begins with the broader discovery of organoboron chemistry. While the first organoborane was synthesized by Edward Frankland in 1860, it was the work of Michaelis and Becker in 1880 that marked the first reported synthesis of phenylboronic acid itself.[1][3] Their method, while groundbreaking for its time, highlights the challenging experimental conditions early chemists faced.

The synthesis involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C) to produce benzeneboronyl dichloride, which was subsequently hydrolyzed to yield the desired phenylboronic acid.[3] The choice of reagents and conditions was dictated by the available chemical technology. Diphenylmercury provided a source of phenyl groups, but its high toxicity and the need for high-temperature, high-pressure apparatus make this method obsolete and hazardous by modern standards.

Diagram: The Michaelis-Becker Synthesis (1880)

Michaelis_Becker_Synthesis Diphenylmercury Diphenylmercury (Ph₂Hg) Intermediate Benzeneboronyl Dichloride (PhBCl₂) Diphenylmercury->Intermediate Sealed Tube 180-200°C BoronTrichloride Boron Trichloride (BCl₃) BoronTrichloride->Intermediate Product Phenylboronic Acid (PhB(OH)₂) Intermediate->Product Water H₂O (Hydrolysis) Water->Product

Caption: Initial synthesis of phenylboronic acid reported by Michaelis and Becker.

Part 2: The Modern Synthesis: A Safer and More Efficient Path

The advent of organometallic reagents, particularly Grignard reagents, revolutionized the synthesis of boronic acids, providing a far more practical and safer alternative to the early methods. The most common modern preparation involves the reaction of phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.[4][5][6]

This approach is superior for several reasons. First, the reaction proceeds at much lower temperatures (typically starting at -78°C), offering greater control and safety. Second, it avoids the use of highly toxic heavy metal reagents like mercury.[3] Finally, it is a more general method, allowing for the synthesis of a wide variety of substituted phenylboronic acids by simply starting with the corresponding substituted bromobenzene.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

Objective: To synthesize phenylboronic acid from bromobenzene.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Trimethyl borate

  • Aqueous HCl (e.g., 2 M)

  • Anhydrous sodium sulfate

  • Standard reflux and addition funnel apparatus

Procedure:

  • Grignard Reagent Formation: Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon). Add a small crystal of iodine as an initiator.

  • Add a solution of bromobenzene in anhydrous ether dropwise to the magnesium turnings. The reaction is exothermic and should initiate, as evidenced by bubbling and the disappearance of the iodine color. Maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

  • Borylation: Cool the Grignard solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of trimethyl borate in anhydrous ether via an addition funnel. Maintain the temperature below -60°C during the addition to prevent multiple additions of the Grignard reagent to the boron center.

  • After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 1-2 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl. This hydrolyzes the borate ester to phenylboronic acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude phenylboronic acid can be purified by recrystallization (e.g., from water or a toluene/hexane mixture).

Data Presentation: Properties of Phenylboronic Acid
PropertyValueReference
Chemical FormulaC₆H₇BO₂[4]
Molar Mass121.93 g/mol [4]
AppearanceWhite to yellow powder[4]
Melting Point216 °C[4]
pKₐ8.83[4]
Solubility in Water10 g/L (20 °C)[4]

Diagram: Modern Synthetic Workflow

Modern_Synthesis_Workflow cluster_grignard Step 1: Grignard Formation cluster_borylation Step 2: Borylation cluster_hydrolysis Step 3: Hydrolysis & Isolation PhBr Bromobenzene Grignard Phenylmagnesium Bromide PhBr->Grignard Mg Magnesium Mg->Grignard AteComplex Borate 'ate' Complex Grignard->AteComplex Grignard->AteComplex Borate Trimethyl Borate Borate->AteComplex Product Phenylboronic Acid AteComplex->Product AteComplex->Product Acid Aqueous Acid (HCl) Acid->Product

Caption: Workflow for the modern synthesis of phenylboronic acid via Grignard reaction.

Part 3: The Suzuki-Miyaura Coupling: A Nobel-Winning Application

For much of their history, phenylboronic acids were useful but not revolutionary. This changed dramatically in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide.[8][9] Its impact was so profound that Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[9]

The reaction's success is due to its high functional group tolerance, mild reaction conditions, and the low toxicity and high stability of the boronic acid reagents.[10] This made it an exceptionally powerful tool for constructing complex molecules, particularly biaryl structures common in pharmaceuticals and materials science.[11][12] The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][8]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Phenylboronic Acid (Ar'-B(OH)₂) Borate Borate Anion [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., CO₃²⁻) Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: The Pharmacophore: Substituted Phenylboronic Acids in Medicine

The unique ability of the boronic acid moiety to form reversible covalent bonds with diols is central to its biological applications.[13][14] This interaction allows boronic acids to target glycoproteins and enzyme active sites containing serine residues. While this potential was recognized, the inherent instability of many boronic acids to oxidation was a significant hurdle in drug development.[15]

Case Study: Bortezomib (Velcade®)

The breakthrough came with the development of Bortezomib (originally PS-341), the first therapeutic proteasome inhibitor to be approved by the FDA in 2003 for treating multiple myeloma.[16][17] Bortezomib is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[18][19]

Mechanism of Action: The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins.[20] Cancer cells, particularly multiple myeloma cells, are highly dependent on the proteasome to regulate key proteins involved in cell cycle progression and apoptosis. By binding to the chymotrypsin-like active site of the proteasome, Bortezomib inhibits this degradation pathway.[18][21] This leads to an accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in the malignant cells.[18][21]

Synthesis: The synthesis of Bortezomib is a complex, multi-step process. Modern convergent syntheses involve preparing key fragments—N-pyrazinoyl-L-phenylalanine and an L-boronoleucine pinanediol ester—which are then coupled together.[17][22] The final step involves a transesterification to remove the pinanediol protecting group, yielding the active boronic acid.[17]

Data Presentation: Bortezomib Fact Sheet
FeatureDescriptionReference
Drug Name Bortezomib (Velcade®)[19]
FDA Approval 2003 (Multiple Myeloma)[16]
Drug Class Proteasome Inhibitor[19]
Mechanism Reversible inhibitor of the 26S proteasome's chymotrypsin-like subunit[18]
Indications Multiple Myeloma, Mantle Cell Lymphoma[16][18]

Diagram: Bortezomib's Mechanism of Action

Bortezomib_MOA Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Pro-Apoptotic Factors Proteasome->Accumulation Inhibition Prevents Degradation ProApoptotic Pro-Apoptotic Factors (e.g., p53, Bax) ProApoptotic->Proteasome Normally Degraded UbProteins Poly-ubiquitinated Proteins UbProteins->Proteasome Targeted for Degradation Apoptosis Apoptosis (Cancer Cell Death) Accumulation->Apoptosis Triggers

Caption: Simplified mechanism of action for the proteasome inhibitor Bortezomib.

Part 5: Modern Frontiers and Expanding Applications

The success of the Suzuki-Miyaura coupling and Bortezomib has spurred immense interest in substituted phenylboronic acids. Current research explores a wide array of applications:

  • Glucose Sensing: The reversible binding of phenylboronic acids to diols makes them ideal for developing sensors to monitor glucose levels in diabetic patients.[3]

  • Drug Delivery: Polymers functionalized with phenylboronic acid are being developed as "smart" drug delivery systems that can release their therapeutic payload in response to specific stimuli, such as changes in pH or glucose concentration.[23][24][25]

  • Antibiotic Resistance: New substituted phenylboronic acids are being designed as inhibitors of β-lactamase enzymes, which are a key cause of bacterial resistance to penicillin-like antibiotics.[26]

  • Materials Science: The ability of boronic acids to form boroxine anhydrides or self-assemble with diols is being exploited to create dynamic materials, such as self-healing polymers and gels.[4][27]

Conclusion

The history of substituted phenylboronic acids is a compelling narrative of scientific progress. From a challenging synthesis in the 19th century yielding a compound of limited use, they have evolved into one of the most versatile and important classes of molecules in the chemist's toolkit. The development of practical synthetic routes and the discovery of the Suzuki-Miyaura coupling reaction unlocked their vast potential for creating carbon-carbon bonds with unprecedented efficiency. This synthetic power, combined with their unique ability to interact with biological systems, culminated in their use as targeted therapeutics, fundamentally changing the treatment landscape for certain cancers. Today, as researchers continue to innovate, substituted phenylboronic acids are poised to address new challenges in medicine, diagnostics, and materials science, ensuring their legacy of impact will continue to grow.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Difluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules containing the 2,6-difluoroaryl motif are of particular interest due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. 2,6-Difluoro-3-propoxyphenylboronic acid is a valuable building block for introducing this privileged scaffold into drug candidates and advanced materials. However, the steric hindrance and electronic effects posed by the ortho-difluoro substitution present significant challenges for traditional cross-coupling methodologies.

This guide provides an in-depth analysis and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. We will delve into the mechanistic rationale for catalyst and ligand selection, offering field-proven insights to overcome common hurdles and achieve high-yield synthesis of sterically demanding biaryl compounds.

The Challenge: Protodeboronation in Difluoro-Substituted Boronic Acids

A primary obstacle in the cross-coupling of 2,6-difluorophenylboronic acids is their propensity to undergo protodeboronation under the basic conditions typically required for the Suzuki-Miyaura reaction.[1][2][3] This undesired side reaction, where the boronic acid group is cleaved and replaced by a hydrogen atom, depletes the key coupling partner and significantly reduces the yield of the desired biaryl product.

The electron-withdrawing nature of the two fluorine atoms acidifies the C-B bond, making it more susceptible to cleavage. Consequently, the catalytic system must be highly efficient, promoting a rapid rate of cross-coupling that outpaces the rate of protodeboronation.[1][4] This necessitates the use of advanced palladium catalysts and specialized ligands designed for challenging substrates.

Catalyst System Selection: The Key to Success

Standard palladium catalysts often fail to provide satisfactory results with sterically hindered and electronically deactivated substrates like this compound.[1][3] The solution lies in employing highly active catalyst systems that facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Palladium Precatalysts: Modern palladium precatalysts, particularly palladacycles, are advantageous as they are typically air- and moisture-stable, ensuring reproducibility and ease of handling.[5][6] These precatalysts rapidly generate the active Pd(0) species in situ under the reaction conditions, which is crucial for initiating the catalytic cycle before the boronic acid can decompose.[1][4]

Ligand Selection: The choice of phosphine ligand is arguably the most critical factor for a successful coupling. For sterically demanding substrates, bulky and electron-rich monodentate biarylphosphine ligands are the gold standard.[1][7] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven exceptionally effective.[1][3][7]

The rationale for their efficacy is twofold:

  • Steric Bulk: The large steric footprint of these ligands promotes the formation of a monoligated palladium complex, which is highly reactive in the oxidative addition step with the aryl halide.

  • Electron-Donating Ability: Their electron-rich nature increases the electron density on the palladium center, which facilitates the oxidative addition and the final reductive elimination step to release the biaryl product.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the crucial role of the ligand.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Pd(II)Complex Pd(II) Complex (Ar-Pd(II)-X)L OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'B(OH)2 + Base) Pd(II)Complex->Transmetalation Ar'B(OH)2 Base DiarylPd(II) Diaryl Pd(II) Complex (Ar-Pd(II)-Ar')L Transmetalation->DiarylPd(II) RedElim Reductive Elimination DiarylPd(II)->RedElim RedElim->Pd(0)L Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for a wide range of electron-rich, electron-poor, and sterically hindered aryl bromides.

Workflow Diagram:

Protocol_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, Pd Precatalyst, & Ligand in a dry flask. start->reagents degas Evacuate and backfill with Argon/Nitrogen (3 cycles). reagents->degas solvent Add degassed solvent and water. degas->solvent heat Heat reaction mixture with stirring. solvent->heat monitor Monitor reaction by TLC or GC-MS. heat->monitor workup Aqueous Workup: Dilute, extract, wash, and dry. monitor->workup Upon completion purify Purify by column chromatography. workup->purify end Product purify->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Reagents and Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (0.5 M, 4 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).

  • Add the degassed THF (2 mL) followed by the degassed aqueous K₃PO₄ solution (4 mL).

  • Seal the flask and stir the reaction mixture vigorously at room temperature (or gently heat to 40 °C) for 30 minutes to 2 hours.[1][2]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Coupling with More Challenging Aryl Chlorides

Aryl chlorides are less reactive than aryl bromides and may require slightly higher catalyst loadings and temperatures.

Reagents and Equipment:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (0.5 M, 4 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the specified reagents for aryl chlorides.

  • Seal the flask and heat the reaction mixture to 40-60 °C with vigorous stirring for 1-4 hours.

  • Monitor and work up the reaction as described in steps 4-8 of Protocol 1.

Data Summary: Expected Outcomes

The following table provides a summary of expected yields for the cross-coupling of this compound with representative aryl halides based on literature data for similar substrates.[1][2][3]

Aryl Halide PartnerCatalyst SystemTemperatureTimeExpected Yield
4-BromoanisoleSPhos Pd G3 (2 mol%)Room Temp.30 min>90%
4-ChlorotolueneXPhos Pd G3 (3 mol%)40 °C1-2 h85-95%
2-BromopyridineSPhos Pd G3 (2 mol%)40 °C1 h>85%
1-Bromo-3,5-dimethylbenzeneSPhos Pd G3 (2 mol%)Room Temp.30 min>90%

Troubleshooting and Key Considerations

  • Low Yield: If low yields are observed, ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst. Consider increasing the catalyst loading slightly (e.g., to 3-4 mol%) or increasing the reaction temperature.

  • Protodeboronation: If significant protodeboronation of the boronic acid is detected (e.g., by GC-MS analysis of the crude reaction mixture), ensure the reaction time is not excessively long. The use of a highly active precatalyst that rapidly initiates the catalytic cycle is paramount.[1][4]

  • Incomplete Conversion: For particularly unreactive aryl halides, a stronger base such as cesium carbonate (Cs₂CO₃) may be beneficial. Additionally, switching to a more electron-rich ligand like XPhos can enhance the rate of oxidative addition.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable fluorinated biaryl compounds. By understanding the challenges posed by this substrate and selecting an appropriate highly active palladium precatalyst and a bulky, electron-rich biarylphosphine ligand, researchers can overcome the competing protodeboronation reaction and achieve high yields under mild conditions. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in research and development.

References

Optimal Reaction Conditions for 2,6-Difluoro-3-propoxyphenylboronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Substituted Phenylboronic Acids in Modern Synthesis

2,6-Difluoro-3-propoxyphenylboronic acid is a valuable building block in contemporary organic synthesis, particularly for the introduction of fluorinated phenyl motifs in the development of novel pharmaceuticals and advanced materials. The presence of ortho-difluoro substitution, coupled with the propoxy group, presents unique challenges and opportunities in its application, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The fluorine atoms significantly influence the electronic properties of the boronic acid, while the ortho-substituents introduce steric hindrance that can impede the catalytic cycle. A primary challenge when working with ortho-fluorinated aryl boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the Suzuki coupling.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for the effective utilization of this compound. We will delve into the mechanistic considerations, provide detailed experimental protocols, and offer insights into overcoming common hurdles to ensure high-yield and reproducible outcomes.

Mechanistic Insights: Taming Protodeboronation in Fluorinated Systems

The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The base plays a crucial role in the transmetalation step by activating the boronic acid. However, for electron-deficient boronic acids like this compound, the basic conditions can also accelerate the undesired protodeboronation pathway.[1][2]

The key to success lies in employing a catalytic system that promotes a rapid rate of cross-coupling, thereby outcompeting the rate of protodeboronation. Research has shown that for unstable polyfluorophenyl boronic acids, the use of specialized palladium precatalysts that quickly generate the active Pd(0) species under mild conditions is paramount.[4] This allows the coupling reaction to proceed at lower temperatures and with shorter reaction times, minimizing the exposure of the sensitive boronic acid to conditions that favor its decomposition.[1][4]

Core Protocol: Suzuki-Miyaura Coupling of this compound

This section outlines a robust protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. The conditions are optimized to mitigate protodeboronation and accommodate the steric and electronic nature of the boronic acid.

Recommended Reagents and Equipment
  • This compound

  • Aryl halide (bromide or iodide recommended for higher reactivity)

  • Palladium precatalyst (e.g., SPhos- or XPhos-based precatalyst)

  • Bulky, electron-rich phosphine ligand (if not using a precatalyst)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed solvents (e.g., Tetrahydrofuran (THF) and water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Detailed Experimental Procedure
  • Reaction Setup: In a Schlenk flask or a sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%).

  • Solvent Addition: To the solid mixture, add degassed THF and degassed water in a 2:1 ratio (e.g., 2 mL THF and 1 mL water for a 0.1 mmol scale reaction).

  • Reaction Execution: Seal the vessel and stir the reaction mixture vigorously at room temperature (or gently heat to 40 °C if the reaction is sluggish) for the recommended reaction time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation: Optimizing Key Reaction Parameters

The choice of catalyst, base, and solvent system is critical for a successful coupling reaction. The following table summarizes the recommended conditions and provides alternatives for optimization.

ParameterRecommendedAlternatives/ConsiderationsRationale
Palladium Source SPhos or XPhos-based precatalyst (2 mol%)Pd₂(dba)₃ with a bulky ligand (e.g., SPhos, XPhos)Precatalysts ensure rapid formation of the active Pd(0) species, which is crucial for outcompeting protodeboronation.[4]
Base K₃PO₄ (3.0 eq)Cs₂CO₃, K₂CO₃A moderately strong base like K₃PO₄ is effective in promoting transmetalation without excessively accelerating protodeboronation.[4][5]
Solvent System THF/H₂O (2:1)Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often necessary for dissolving all reactants and facilitating the action of the inorganic base.[6]
Temperature Room Temperature to 40 °CAmbientLower temperatures are preferred to minimize the rate of protodeboronation.[4]
Reaction Time 1-4 hours30 minutes - 12 hoursShorter reaction times are beneficial. Monitor closely to avoid prolonged exposure to basic conditions.

Visualization of Key Processes

To further elucidate the critical aspects of this reaction, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R1PdR2 R¹-Pd(II)L_n-R² Transmetalation->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²B(OH)₂ + Base Boronic->Transmetalation Halide R¹-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup under Inert Atmosphere (Aryl Halide, Boronic Acid, Base, Catalyst) Start->Setup Solvent Add Degassed Solvents (e.g., THF/H₂O) Setup->Solvent Reaction Stir at Optimal Temperature (RT - 40°C) Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Work-up (Extraction and Drying) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Advanced Considerations

  • Low Yield: If low conversion is observed, consider a slight increase in temperature (not exceeding 60 °C) or catalyst loading. Ensure all reagents are pure and solvents are rigorously degassed. The choice of the aryl halide is also critical; iodides and bromides are generally more reactive than chlorides.

  • Protodeboronation: If significant protodeboronation is detected (formation of 1,3-difluoro-2-propoxybenzene), ensure the reaction time is not unnecessarily long. Using a precatalyst to ensure rapid initiation of the catalytic cycle is the most effective strategy to combat this side reaction.[4]

  • Homocoupling: The formation of biaryl products from the boronic acid homocoupling can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by using a Pd(0) source or a precatalyst that efficiently generates Pd(0) in situ.

  • Alternative Boron Species: In particularly challenging cases, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can be considered. These derivatives often exhibit slower rates of protodeboronation.[2]

Conclusion: A Pathway to Success

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on a well-considered approach that directly addresses the inherent challenge of protodeboronation. By employing highly active palladium precatalysts with bulky, electron-rich ligands, utilizing appropriate bases and solvents, and maintaining mild reaction conditions, researchers can effectively harness the synthetic potential of this valuable building block. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of efficient and scalable synthetic routes towards novel and complex molecular architectures.

References

Application Notes and Protocols for Base Selection in Reactions Involving 2,6-Difluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Boronic Acid

2,6-Difluoro-3-propoxyphenylboronic acid is a valuable building block in contemporary organic synthesis, particularly for the introduction of fluorinated phenyl moieties in the development of novel pharmaceuticals and advanced materials. The presence of two ortho-fluorine atoms and a meta-propoxy group imparts a unique combination of steric and electronic properties to the molecule. These substituents significantly influence the Lewis acidity of the boron center and the overall reactivity of the boronic acid, making the selection of an appropriate base a critical parameter for the success of cross-coupling reactions.[1][2]

This guide provides a comprehensive overview of the principles and practical considerations for selecting the optimal base for reactions involving this compound, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic role of the base, the challenges posed by the specific substitution pattern of this boronic acid, and provide detailed protocols to empower researchers to achieve high efficiency and yield in their synthetic endeavors.

The Mechanistic Imperative: Why Base Selection is Paramount

The Suzuki-Miyaura coupling reaction is a cornerstone of modern carbon-carbon bond formation, proceeding through a catalytic cycle involving a palladium catalyst.[3] The base plays a crucial, albeit multifaceted, role primarily in the transmetalation step.[4] There are two predominant mechanistic pathways proposed for the action of the base:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻). This activated boronate species then undergoes transmetalation with the palladium(II) halide complex more readily than the neutral boronic acid.[4][5][6]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[4][7]

The operative pathway is influenced by the choice of base, solvent, and the specific substrates. However, it is widely accepted that the formation of a more electron-rich boron species is key to facilitating the transfer of the organic group to the palladium center.[5][8]

Suzuki_Cycle cluster_transmetalation Base Activation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Activation Base Base Ar'-B(OH)3-->Ar-Pd(II)-X(Ln) Base_Selection Start Select Aryl Halide Coupling Partner ElectronRich Electron-Rich or Unactivated Aryl Halide Start->ElectronRich ElectronPoor Electron-Poor Aryl Halide Start->ElectronPoor StericallyHindered Sterically Hindered Substrates Start->StericallyHindered Base2 Consider Cs₂CO₃ or a stronger base (e.g., Ba(OH)₂) with caution ElectronRich->Base2 Requires stronger activation Base3 Start with K₂CO₃ or K₃PO₄ ElectronPoor->Base3 Milder conditions preferred StericallyHindered->Base2 May require stronger base to overcome hindrance Base1 Start with K₃PO₄ or K₂CO₃

References

Application Notes and Protocols for 2,6-Difluoro-3-propoxyphenylboronic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into active molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can dramatically improve the efficacy and bioavailability of herbicides, fungicides, and insecticides.[1] Among the vast arsenal of synthetic building blocks, fluorinated phenylboronic acids are pivotal reagents for introducing these beneficial moieties.

2,6-Difluoro-3-propoxyphenylboronic acid is a specialized building block that offers a unique combination of features for the synthesis of novel agrochemicals. The ortho-difluoro substitution pattern is known to influence the conformation of biphenyl systems, which can be critical for binding to target enzymes. This substitution can also protect against metabolic degradation, potentially leading to longer residual activity in the field. The propoxy group provides a lipophilic handle, which can aid in the penetration of the active ingredient through the waxy cuticle of plants or the cell membranes of fungal pathogens.

These application notes provide a comprehensive guide for researchers and scientists on the effective utilization of this compound in the synthesis of a potential novel biaryl fungicide. The protocols are designed to address the specific challenges associated with the use of ortho-difluorinated phenylboronic acids in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 849062-14-2[2][3]
Molecular Formula C₉H₁₁BF₂O₃[2][3]
Molecular Weight 215.99 g/mol [2][3]
Appearance White to off-white powder[2]
Melting Point 91-94 °C[2]
Solubility Soluble in organic solvents such as dioxane, THF, and DMF.
Storage Store in a cool, dry place under an inert atmosphere.[2]

Application in the Synthesis of a Novel Biaryl Fungicide Candidate

The 2,6-difluorophenyl moiety is a common feature in a number of successful fungicides. This protocol outlines the synthesis of a hypothetical, yet representative, biaryl fungicide candidate (Compound 3) via a Suzuki-Miyaura cross-coupling reaction. This class of compounds often targets fungal respiration by inhibiting enzymes such as succinate dehydrogenase (SDHI) or the cytochrome bc1 complex (QoI).

Synthetic Workflow Overview

The synthesis involves the palladium-catalyzed cross-coupling of this compound (1) with a suitable heterocyclic halide, in this case, 4-bromo-1-methyl-1H-pyrazole (2), a common scaffold in SDHI fungicides.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling reactant1 This compound (1) catalyst Pd Catalyst & Ligand reactant1->catalyst Cross-coupling Partner reactant2 4-Bromo-1-methyl-1H-pyrazole (2) reactant2->catalyst Cross-coupling Partner product Biaryl Fungicide Candidate (3) catalyst->product Forms C-C bond base Base (e.g., K3PO4) base->catalyst solvent Solvent (e.g., Dioxane/Water) solvent->catalyst

Caption: Workflow for the synthesis of a biaryl fungicide candidate.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling

Rationale: The choice of catalyst, ligand, and base is critical for the successful coupling of ortho-difluorinated phenylboronic acids, which are prone to protodeboronation under standard Suzuki-Miyaura conditions. The use of a highly active palladium precatalyst and a suitable phosphine ligand allows the reaction to proceed at a lower temperature and with a shorter reaction time, minimizing the degradation of the boronic acid. Potassium phosphate is a moderately strong base that is effective in this transformation.

Materials:

  • This compound (1)

  • 4-Bromo-1-methyl-1H-pyrazole (2)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)

  • Potassium phosphate (K₃PO₄), tribasic

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv) and 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv).

  • Addition of Base and Catalyst: Add potassium phosphate (2.0 mmol, 2.0 equiv) and Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the biaryl fungicide candidate (3).

Characterization of the Synthesized Compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and the presence of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Mode of Action

The synthesized biaryl fungicide candidate, incorporating a pyrazole ring linked to a difluorophenyl moiety, is structurally analogous to known Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

SDHI Mechanism:

SDHI fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[4] This enzyme is crucial for cellular respiration and energy production in the form of ATP. By blocking the function of succinate dehydrogenase, the fungicide effectively shuts down the energy supply of the fungal cells, leading to growth inhibition and eventual death.

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives SDH Succinate Dehydrogenase (Complex II) SDH->ETC Part of Growth_Inhibition Fungal Growth Inhibition & Death SDH->Growth_Inhibition Leads to ATP ATP (Energy) ATP_Synthase->ATP Fungicide Biaryl Fungicide Candidate Fungicide->SDH Inhibits

Caption: Proposed mode of action for the biaryl fungicide candidate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. While its use in Suzuki-Miyaura cross-coupling reactions requires careful optimization to overcome the challenge of protodeboronation, the resulting difluorinated biaryl structures hold significant promise for the development of next-generation fungicides. The protocols and insights provided in these application notes are intended to facilitate the exploration of this and similar reagents in the design and synthesis of innovative crop protection solutions.

References

Application Notes & Protocols: Leveraging 2,6-Difluoro-3-propoxyphenylboronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, chemists, and materials scientists on the strategic application of 2,6-difluoro-3-propoxyphenylboronic acid in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). We will move beyond simple procedural outlines to explore the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Quest for Superior Emitters

The advancement of OLED technology is intrinsically linked to the innovation of its core components: the organic materials themselves. While significant strides have been made, the development of stable, efficient, and color-pure blue emitters remains a primary challenge. The strategic incorporation of fluorine atoms into organic molecules is a well-established method for tuning their electronic and optical properties.[1][2] this compound has emerged as a critical building block in this pursuit. Its unique trifunctional substitution pattern—two ortho-fluorine atoms and a meta-propoxy group—provides a powerful tool for molecular engineers to fine-tune the properties of next-generation OLED emitters and host materials.

This guide will detail the rationale for its use, provide a validated protocol for its application in Suzuki-Miyaura cross-coupling reactions, and offer insights into the expected impact on material properties.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is fundamental. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 849062-14-2[3][4]
Molecular Formula C₉H₁₁BF₂O₃[3]
Molecular Weight 215.99 g/mol [3]
Appearance White to off-white powder/solid[3]
Melting Point 91-94 °C[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, making it indispensable for constructing the complex conjugated systems required for OLED materials.[5][6][7]

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is base-activated.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L₂ pdx R¹-Pd(II)L₂-X pd0->pdx Oxidative Addition product Coupled Product (R¹-R²) pdr R¹-Pd(II)L₂-R² pdx->pdr Transmetalation pdb [R¹-Pd(II)L₂-OR³]⁻ pdr->pd0 Reductive Elimination pdr->product Product Formation aryl_halide Aryl Halide (R¹-X) aryl_halide->pdx boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pdr base Base (e.g., K₂CO₃) base->pdr

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Rationale for Use: Engineering Molecular Properties

The specific structure of this compound is not arbitrary. Each substituent is strategically positioned to impart desirable characteristics to the final OLED material.

  • Difluoro Substitution (Positions 2 and 6):

    • Electronic Effect: Fluorine is the most electronegative element, acting as a strong sigma-withdrawing group. This lowers both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the aromatic system.[2] Lowering the LUMO can facilitate more efficient electron injection from the adjacent layer in an OLED device, leading to better charge balance and higher efficiency.

    • Stability: The high strength of the C-F bond enhances the thermal and oxidative stability of the resulting material, contributing to a longer operational lifetime for the OLED device.[1]

    • Steric Effect: The presence of two ortho-substituents forces a dihedral twist between the phenyl ring of the boronic acid and the aromatic core to which it is coupled. This steric hindrance can disrupt intermolecular π-π stacking in the solid state. While strong stacking is good for charge transport, it can be detrimental to light emission, causing aggregation-caused quenching (ACQ). By preventing this, a higher photoluminescence quantum yield (PLQY) in the solid state can be achieved.

  • Propoxy Group (Position 3):

    • Electronic Effect: The alkoxy group is an electron-donating group through resonance. This counteracts the inductive effect of the fluorine atoms to a degree, allowing for precise tuning of the final HOMO/LUMO levels and, consequently, the emission color.

    • Solubility: The flexible propyl chain significantly enhances the solubility of the resulting complex molecule in common organic solvents. This is a critical advantage for purification (e.g., column chromatography) and for device fabrication via solution-based methods like spin-coating or inkjet printing.[8]

Molecule_Rationale cluster_molecule This compound cluster_effects Strategic Effects on Final Molecule mol effect1 Lowers HOMO/LUMO Improves Electron Injection Enhances Stability effect1->mol 2,6-Difluoro Groups (Inductive Effect) effect2 Induces Steric Twist Reduces Aggregation Quenching Boosts Solid-State PLQY effect2->mol ortho-Fluorine (Steric Hindrance) effect3 Modulates Electronics Improves Solubility effect3->mol 3-Propoxy Group (Resonance & Bulk)

Figure 2: Functional Rationale of Substituents.

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (e.g., 9,10-dibromoanthracene) to synthesize a core for an OLED emitter.

Materials and Reagents:

  • Aryl Bromide (e.g., 9,10-dibromoanthracene) (1.0 eq)

  • This compound (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)

  • Toluene and Tetrahydrofuran (THF), anhydrous

  • Deionized Water (degassed)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or inert gas (Nitrogen/Argon) manifold

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the three-neck flask with a condenser and gas inlet/outlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add the Aryl Bromide (1.0 eq), this compound (2.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (4.0 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene:THF (volume appropriate for ~0.1M concentration of the aryl bromide). Stir the suspension for 10 minutes.

  • Degassing: Add degassed deionized water (approximately 20% of the organic solvent volume). The K₂CO₃ should dissolve in the aqueous layer.

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[6][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is often required to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Typical Reaction Parameters & Troubleshooting

The success of the Suzuki-Miyaura coupling can be sensitive to several factors. The table below provides a starting point for optimization.

ComponentRecommendedRationale / Alternative
Aryl Halide Aryl Bromide or IodideBromides offer a good balance of reactivity and stability. Iodides are more reactive but costlier. Chlorides often require specialized catalysts.
Catalyst Pd(PPh₃)₄A robust, general-purpose catalyst. For challenging couplings, consider [Pd(dppf)Cl₂] or systems with Buchwald ligands (e.g., XPhos).[9]
Base K₂CO₃A moderately strong base, effective and economical. Others like Cs₂CO₃ or K₃PO₄ can be more effective for less reactive partners.[7]
Solvent System Toluene/THF/H₂OToluene provides the high temperature for reaction, while THF aids solubility. The aqueous phase is crucial for the base to act. Anhydrous conditions with bases like K₃PO₄ in dioxane can also be used.[10]
Temperature 85 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (oxygen exposure); Insufficient temperature; Ineffective base.Ensure rigorous degassing of solvents and inert atmosphere. Increase reaction temperature. Switch to a stronger base like Cs₂CO₃.
Significant Byproduct Homocoupling of the boronic acid; Hydrolytic deboronation.Use a slight excess (1.1-1.2 eq) of boronic acid, not a large excess. Ensure the base is not excessively strong or the reaction time overly long.[7]
Incomplete Reaction Steric hindrance; Deactivation of catalyst.Switch to a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Add a fresh portion of the catalyst.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. The strategic placement of its fluoro and propoxy groups provides synthetic chemists with precise control over the electronic, steric, and physical properties of the target molecules. By lowering frontier molecular orbital energies, enhancing molecular stability, tuning solubility, and controlling solid-state morphology, this reagent directly addresses many of the key challenges in developing efficient and long-lasting OLED emitters, particularly in the demanding blue-violet spectrum. The robust and adaptable Suzuki-Miyaura coupling protocol detailed herein serves as a reliable foundation for its successful implementation in any advanced materials synthesis program.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2,6-Difluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,6-Difluoro-3-propoxyphenylboronic acid. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating this sterically hindered and electronically modified building block into their synthetic strategies. Here, we dissect common experimental challenges, offer in-depth troubleshooting guides, and provide answers to frequently asked questions, all grounded in established scientific principles and field-proven expertise.

The Challenge: Understanding this compound

The unique structure of this compound presents a distinct set of challenges in Suzuki-Miyaura coupling reactions. The ortho-difluoro substitution pattern introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle.[1][2] Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the aryl ring, potentially affecting both the oxidative addition and reductive elimination steps. A primary competing reaction that can significantly lower yields is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4][5] This side reaction is often exacerbated by the basic conditions and elevated temperatures typically required for Suzuki couplings.[4][6]

This guide provides systematic approaches to overcome these hurdles and achieve high-yield coupling.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: Why am I observing low to no conversion of my starting materials?

Answer: Low or no conversion in a Suzuki coupling with a sterically hindered boronic acid like this compound often points to issues within the catalytic cycle, specifically slow oxidative addition or inefficient transmetalation.[1]

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. The phosphine ligands themselves can act as reductants, but this process can be inefficient.

    • Action: Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[7] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species.[8][9]

  • Inadequate Ligand Performance: Standard ligands like triphenylphosphine (PPh₃) may not be effective for coupling sterically hindered substrates.

    • Action: Switch to bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos.[1] These ligands promote both the oxidative addition and the subsequent reductive elimination steps, which are often slowed by steric hindrance.[1] N-heterocyclic carbenes (NHCs) can also be highly effective.[1]

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[10][11] However, an inappropriate base can either be too weak to promote the reaction or too strong, leading to catalyst deactivation or side reactions.

    • Action: Screen a panel of bases. Potassium phosphate (K₃PO₄) is often a good starting point for challenging couplings.[1][12] Other options to consider include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium fluoride (KF), especially if your substrate has base-sensitive functional groups.[4][7]

  • Poor Solubility: The reaction components must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.[4]

    • Action: If you observe poor solubility, consider a different solvent system. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with a small amount of water to aid in dissolving inorganic bases.[4][12] For particularly stubborn solubility issues, dimethylformamide (DMF) or 2-methyltetrahydrofuran (2-MeTHF) could be explored.[13]

Question 2: My main byproduct is the protodeboronated arene. How can I minimize this?

Answer: Protodeboronation is a significant challenge, especially with electron-deficient boronic acids.[3][5][7] This side reaction involves the replacement of the -B(OH)₂ group with a hydrogen atom and is often promoted by water and strong bases.[3][4]

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.

    • Action: Employ milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4][7]

  • Anhydrous Conditions: While some water can be beneficial for dissolving the base, it is also a proton source for protodeboronation.

    • Action: For highly susceptible substrates, switching to strictly anhydrous conditions may be necessary.[4][7] This would involve using an anhydrous base (e.g., finely powdered K₃PO₄) and a dry aprotic solvent.

  • Lower Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[4]

    • Action: Utilize a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., room temperature or 40°C) and for a shorter duration.[6] Modern precatalysts are designed for rapid catalyst activation and turnover, which is key to success here.[6][14]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.

    • Action: Consider converting the boronic acid to a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[4] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ during the reaction.[4]

Question 3: I am seeing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

Answer: Homocoupling of the boronic acid (Glaser-Hay coupling) is typically caused by the presence of oxygen, which can lead to oxidative dimerization and catalyst decomposition.[1]

Prevention Strategies:

  • Rigorous Degassing: Oxygen must be scrupulously excluded from the reaction mixture.

    • Action: Thoroughly degas your solvent(s) by using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).[7][9] Ensure all glassware is oven-dried and the reaction is set up and maintained under a positive pressure of an inert gas.[9]

  • Use of High-Purity Reagents: Impurities in the reagents can sometimes promote side reactions.

    • Action: Use high-purity boronic acid, aryl halide, and base. Ensure your palladium catalyst and ligands have not been exposed to air for prolonged periods.

Experimental Protocols
Protocol 1: General Screening for Suzuki Coupling with this compound

This protocol provides a starting point for optimizing the reaction conditions.

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[1][4]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a screen from 60°C to 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • Purification: Purify the crude product by flash column chromatography.[1][4]

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst and Base Screening

Catalyst (1-2 mol%)LigandBase (2-3 equiv)Solvent SystemTemperature (°C)
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O (10:1)80-100
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O (10:1)80-100
XPhos Pd G3(internal)K₂CO₃2-MeTHF60-80
Pd(PPh₃)₄(internal)KFTHF/H₂O (4:1)60-80
Visualizations

Diagram 1: Troubleshooting Low Yield in Suzuki Coupling

Troubleshooting_Low_Yield cluster_catalyst Catalyst/Ligand Solutions cluster_base Base Optimization cluster_conditions Condition Optimization cluster_proto Mitigating Protodeboronation cluster_homo Preventing Homocoupling start Low/No Yield check_catalyst Check Catalyst & Ligand Activity start->check_catalyst check_base Evaluate Base check_catalyst->check_base use_precatalyst Use Air-Stable Precatalyst (e.g., XPhos Pd G3) check_catalyst->use_precatalyst use_buchwald Use Bulky, Electron-Rich Ligand (XPhos, SPhos) check_catalyst->use_buchwald check_conditions Assess Reaction Conditions check_base->check_conditions screen_bases Screen Bases (K3PO4, Cs2CO3, KF) check_base->screen_bases protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Change Solvent/Co-solvent check_conditions->optimize_solvent homocoupling Suspect Homocoupling? protodeboronation->homocoupling No milder_base Use Milder Base (KF) protodeboronation->milder_base Yes anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes protect_boronic Convert to Pinacol Ester protodeboronation->protect_boronic Yes degas Ensure Rigorous Degassing homocoupling->degas Yes

Caption: A decision tree for troubleshooting low yield.

Diagram 2: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]^- boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound? A: Like many boronic acids, this compound can be sensitive to air and moisture. It is best stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glove box). For long-term storage, refrigeration is recommended. Always handle the solid in a way that minimizes exposure to atmospheric moisture.

Q2: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave synthesis can be a very effective tool for accelerating Suzuki couplings, often leading to shorter reaction times and potentially higher yields. However, it is crucial to start with a robust set of conventionally optimized conditions, as the high temperatures achieved in the microwave can also accelerate decomposition pathways like protodeboronation. Careful screening of reaction time and temperature is essential.

Q3: My aryl halide partner is an aryl chloride. What special considerations should I take? A: Aryl chlorides are less reactive than aryl bromides or iodides, and their coupling often requires more forcing conditions.[7] You will likely need a highly active catalyst system. Buchwald-type ligands such as XPhos, SPhos, and RuPhos, often in combination with their corresponding palladium precatalysts, are particularly effective for activating aryl chlorides.[1] You may also need to use higher temperatures and potentially a stronger base like K₃PO₄ or Cs₂CO₃.

Q4: Is it necessary to use an excess of the boronic acid? A: Using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is common practice in Suzuki couplings.[1] This helps to drive the reaction to completion and can compensate for any decomposition of the boronic acid, such as through protodeboronation or homocoupling. However, a very large excess should be avoided as it can complicate purification.

Q5: What is the role of water in the reaction? A: Water can play several beneficial roles in a Suzuki coupling.[4] It can help to dissolve inorganic bases like K₃PO₄ and K₂CO₃, and it is believed to participate in the transmetalation step by facilitating the formation of a hydroxide-palladium complex.[4] However, as mentioned earlier, water is also a proton source for the undesirable protodeboronation side reaction.[3] Therefore, the amount of water should be carefully controlled, especially when working with sensitive boronic acids.

References

Technical Support Center: A-Z Guide to Preventing Protodeboronation of 2,6-Difluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of protodeboronation, specifically focusing on the electron-deficient and sterically hindered substrate, 2,6-Difluoro-3-propoxyphenylboronic acid. Our goal is to equip you with the foundational knowledge and practical strategies to minimize this undesired side reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is a detrimental side reaction as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of a 1,3-difluoro-2-propoxybenzene byproduct, which can complicate purification.

This compound is particularly susceptible to protodeboronation due to two main factors:

  • Electronic Effects: The two ortho-fluorine atoms are strong electron-withdrawing groups, which increase the electrophilicity of the ipso-carbon (the carbon attached to boron), making it more susceptible to protonolysis.

  • Steric Hindrance: The presence of substituents at both ortho positions can create steric strain that is relieved upon cleavage of the C-B bond.

Q2: What are the primary mechanisms driving protodeboronation?

A2: Protodeboronation can proceed through several mechanisms, with the operative pathway being highly dependent on the reaction conditions, especially pH.[1]

  • Base-Catalyzed Protodeboronation: This is the most relevant pathway for Suzuki-Miyaura reactions, which are typically run under basic conditions. The reaction proceeds through the formation of a boronate species (ArB(OH)₃⁻), which then reacts with a proton source (like water) in a rate-limiting step.[1][2] For highly electron-deficient arylboronic acids, such as the one , this process can be particularly rapid.[2][3]

  • Acid-Catalyzed Protodeboronation: While less common in cross-coupling contexts, this pathway involves the reaction of the boronic acid with an acid.[1] However, highly electron-deficient arylboronic acids generally show low susceptibility to acid-catalyzed protodeboronation.[2]

Q3: How does the choice of base impact the rate of protodeboronation?

A3: The choice and concentration of the base are critical. Strong bases and high concentrations can accelerate the formation of the reactive boronate species, thereby increasing the rate of protodeboronation.[2][4] The pKa of the boronic acid and the pH of the reaction medium are key factors. The maximum rate of protodeboronation for many arylboronic acids is often observed at high pH, where the boronic acid is predominantly in its boronate form.[2][5]

Troubleshooting Guide: Minimizing Protodeboronation in Practice

This section provides actionable strategies to mitigate protodeboronation of this compound in your experiments.

Issue 1: Low yields in Suzuki-Miyaura coupling due to byproduct formation.

Root Cause Analysis: The primary suspect is protodeboronation of the this compound, leading to the formation of 1,3-difluoro-2-propoxybenzene. This is often exacerbated by the reaction conditions.

Solutions & Mitigation Strategies:

1. Strategic Selection of Boron Reagent: The "Slow-Release" Approach

Instead of using the boronic acid directly, consider more stable derivatives that slowly release the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[1][6][7]

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are excellent for slow-release strategies.[1][6][7]

  • Organotrifluoroborates (R-BF₃K): These salts offer enhanced stability and can be effective in suppressing protodeboronation.[1][8]

  • Pinacol Esters: While generally less stable than MIDA boronates, pinacol esters are more robust than the corresponding boronic acids and are a common alternative.[9] They can offer protection to the boron center from attack by water.[10]

Slow_Release_Strategy cluster_reagents Stable Boron Reagents cluster_reaction Suzuki-Miyaura Reaction cluster_side_reaction Undesired Pathway MIDA MIDA Boronate Slow_Release Slow Release of Boronic Acid MIDA->Slow_Release Trifluoroborate Organotrifluoroborate Trifluoroborate->Slow_Release Pinacol Pinacol Ester Pinacol->Slow_Release Coupling Desired Cross-Coupling Slow_Release->Coupling Favored Protodeboronation Protodeboronation Slow_Release->Protodeboronation Minimized

2. Optimization of Reaction Conditions

Careful selection of reaction parameters can significantly influence the extent of protodeboronation.

ParameterRecommendationRationale
Base Use a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH.Strong bases can accelerate the formation of the highly reactive boronate species, which is prone to protodeboronation.[2][4]
Solvent Use anhydrous solvents (e.g., toluene, dioxane, THF). If aqueous conditions are necessary, minimize the water content.Water acts as a proton source for the protodeboronation reaction.[1][11]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of the undesired protodeboronation side reaction.[11]
Catalyst System Employ a highly active catalyst system with a short reaction time.A rapid catalytic turnover for the desired cross-coupling reaction will outcompete the slower protodeboronation pathway.[1]
3. Experimental Protocol: Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.

Reagent Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the 2,6-Difluoro-3-propoxyphenyl MIDA boronate (1.2-1.5 equiv.), and a mild base (e.g., K₃PO₄, 3.0 equiv.).

Catalyst Addition: 2. In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

Solvent Addition: 3. Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).

Reaction Execution: 4. Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80-100 °C).

Monitoring and Workup: 5. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Issue 2: Inconsistent results and poor reproducibility.

Root Cause Analysis: This can be due to the degradation of the this compound during storage.

Solutions & Mitigation Strategies:

1. Proper Storage and Handling

Arylboronic acids are susceptible to degradation over time, especially when exposed to air and moisture.[12]

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated or frozen).

  • Handling: Minimize exposure to the atmosphere when weighing and handling the reagent. Use a glovebox or glove bag if possible.

2. Quality Control of Starting Material

Before use, it is advisable to check the purity of the boronic acid, especially if it has been stored for an extended period.

  • Analytical Techniques: Use techniques like ¹H NMR, ¹⁹F NMR, or LC-MS to assess the purity and detect the presence of the protodeboronated byproduct.

QC_Workflow Start Stored Boronic Acid QC_Check Purity Analysis (NMR, LC-MS) Start->QC_Check Pure High Purity QC_Check->Pure Pass Impure Degradation Detected QC_Check->Impure Fail Proceed Proceed with Reaction Pure->Proceed Purify Purify or Discard Impure->Purify

By understanding the mechanisms of protodeboronation and implementing these practical strategies, researchers can significantly improve the outcomes of cross-coupling reactions involving the challenging this compound.

References

Technical Support Center: Minimizing Homocoupling of 2,6-Difluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,6-Difluoro-3-propoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of the common homocoupling side product, ensuring higher yields and purity of the desired cross-coupled molecule. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to address the specific challenges posed by this sterically hindered and electronically modified substrate.

Section 1: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the use of this compound in a practical question-and-answer format.

Q1: I am observing a significant amount of a symmetrical biaryl byproduct, 2,2',6,6'-tetrafluoro-3,3'-dipropoxy-1,1'-biphenyl, in my reaction. What is it and why is it forming?

A: You are observing the product of boronic acid homocoupling, a prevalent side reaction in Suzuki-Miyaura coupling.[1] This process consumes your boronic acid, reduces the yield of your target product, and introduces a byproduct that can be difficult to separate. Homocoupling primarily occurs through two well-established mechanisms:

  • Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen in your reaction mixture can oxidize the catalytically active Palladium(0) species to a Palladium(II) state. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate Pd(0).[1][2][3]

  • Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with the boronic acid at the start of the reaction. In this pathway, the boronic acid acts as a reducing agent for the precatalyst, forming the homocoupled product while generating the active Pd(0) catalyst needed for the main cross-coupling cycle.[1][2][4]

The structure of this compound, with its significant steric hindrance from the two ortho-fluoro substituents, can slow the desired transmetalation step with the aryl halide partner, making these competing homocoupling pathways more significant.[5][6]

Q2: My primary troubleshooting step is degassing. Which method is better, and how can I ensure my reaction remains oxygen-free?

A: Rigorous exclusion of oxygen is the single most critical factor in preventing homocoupling.[3] While both inert gas sparging and freeze-pump-thaw cycles are effective, they have different applications.

  • Inert Gas Sparging: Bubbling a stream of argon or nitrogen through your solvent(s) for 15-30 minutes is a rapid and effective method for degassing.[1] For maximum efficiency, ensure the gas is introduced below the solvent surface via a long needle or tube. This method is excellent for routine experiments.

  • Freeze-Pump-Thaw: This is the most thorough method for removing dissolved gases.[1] It involves freezing the solvent, applying a high vacuum to remove gases from the solid phase, and then thawing under an inert atmosphere. Repeating this cycle 3-5 times is recommended for particularly sensitive or problematic reactions.

To maintain an oxygen-free environment:

  • Always assemble your reaction vessel under a positive pressure of an inert gas (e.g., using a nitrogen-filled balloon or a Schlenk line).

  • Degas all components, including the solvent, any aqueous base solutions, and the reaction vessel itself containing the solid reagents before adding liquids.

  • Use cannulas or gas-tight syringes for transferring degassed liquids.

Q3: I'm using a Pd(II) precatalyst and still see significant homocoupling even after thorough degassing. What is the issue?

A: The issue lies with the oxidation state of your palladium source. As explained in Q1, Pd(II) precatalysts can initiate the reaction by reacting with your boronic acid, leading to an initial burst of homocoupling product formation.[1][2]

Solution:

  • Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this initial side reaction, as the catalyst is already in its active oxidation state.[7]

  • Employ a Modern, Well-Defined Precatalyst: The most robust solution is to use a modern, well-defined precatalyst such as a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These catalysts are designed to generate the active monoligated Pd(0) species rapidly and cleanly upon addition of a base, kicking off the desired catalytic cycle much faster than the competing homocoupling pathway. This is especially critical for unstable boronic acids like polyfluorinated ones.[8][9]

Q4: How does my choice of ligand impact homocoupling with the sterically hindered this compound?

A: The ligand choice is paramount. For challenging substrates like this, bulky and electron-rich phosphine ligands are essential. They influence the reaction in two critical ways:

  • Accelerating Cross-Coupling: Electron-rich ligands donate electron density to the palladium center, which significantly speeds up the rate-determining oxidative addition step of the catalytic cycle.[10][11] Their bulk also promotes the final, bond-forming reductive elimination step.[7][10] By accelerating the desired cross-coupling, you kinetically outcompete the slower homocoupling side reaction.

  • Sterically Inhibiting Homocoupling: The large steric footprint of ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos (dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine) creates a crowded environment around the palladium atom. This sterically disfavors the formation of a bis(aryl)palladium intermediate where both aryl groups come from the bulky boronic acid, effectively suppressing the homocoupling pathway.[12][13]

For this compound, using a ligand from the Buchwald biarylphosphine family is highly recommended.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for a Suzuki-Miyaura coupling with this compound?

A: A reliable starting point is to use a modern catalyst system known for its high activity with hindered substrates. See the detailed protocol in Section 3 for a specific example. A general recommendation is:

  • Catalyst System: A Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) with its corresponding ligand.

  • Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), typically 2-3 equivalents.[8][14]

  • Solvent: An aprotic solvent system such as 1,4-dioxane or THF, often with a small amount of water (e.g., 10:1 v/v) to aid in dissolving the base and facilitating transmetalation.[15][16]

  • Temperature: Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.[17]

Q2: How does the 2,6-difluoro substitution pattern specifically affect the reaction?

A: The two ortho-fluoro atoms have a pronounced electronic and steric effect.

  • Electronic Effect: As strongly electron-withdrawing groups, the fluorine atoms increase the acidity of the boronic acid. This can make the C-B bond more susceptible to protodeboronation (cleavage by a proton source), another common side reaction, especially under harsh conditions.[8][18] This underscores the need for fast, efficient catalysis to ensure cross-coupling occurs before decomposition.

  • Steric Effect: The ortho-substituents provide significant steric bulk, which can hinder the approach of the boronic acid to the palladium center during the transmetalation step. This is a primary reason why highly active, bulky ligands are required to facilitate the reaction.[5][6]

Q3: Can my choice of base or solvent directly cause homocoupling?

A: While not the primary drivers compared to oxygen or Pd(II) precatalysts, an inappropriate choice of base or solvent can indirectly promote homocoupling by creating sluggish or inefficient reaction conditions. If the desired cross-coupling is slow, side reactions have more time to occur. For instance, a base that is too weak may not activate the boronic acid sufficiently for efficient transmetalation.[19] A solvent system that fails to properly solubilize all reagents can also lead to poor reaction kinetics.[20] Therefore, optimizing the base and solvent for your specific coupling partners is a key part of suppressing all potential side reactions.[15]

Section 3: Visual Guides & Data

The Suzuki-Miyaura Cycle and the Homocoupling Pathway

The following diagram illustrates the desired catalytic cycle and highlights the entry points for the homocoupling side reaction.

Caption: Suzuki-Miyaura cycle showing homocoupling initiation points.

Troubleshooting Workflow for Homocoupling

Use this decision tree to systematically diagnose and resolve issues with homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed? degas Was rigorous degassing performed? start->degas Yes pd_source What is the Pd Source? degas->pd_source Yes action_degas ACTION: Implement inert gas sparging or freeze-pump-thaw cycles. degas->action_degas No ligand What ligand is being used? pd_source->ligand Pd(0) or Precatalyst action_pd ACTION: Switch to a Pd(0) source or a well-defined G3/G4 precatalyst. pd_source->action_pd Pd(II) Salt action_ligand ACTION: Use a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos). ligand->action_ligand Small/Less Active Ligand success Problem Resolved ligand->success Bulky Biaryl Phosphine action_degas->success action_pd->success action_ligand->success

Caption: Decision tree for troubleshooting boronic acid homocoupling.

Table 1: Comparison of Recommended Catalyst Systems
Catalyst SystemTypical Loading (mol%)Key AdvantagesConsiderations for Homocoupling
XPhos Pd G3 1 - 2Excellent thermal stability. Rapidly generates the active Pd(0) species. Broad substrate scope, ideal for hindered arenes.[8][9]Superior performance. The fast initiation of the cross-coupling cycle kinetically suppresses the homocoupling pathway.
SPhos Pd G3 1 - 2Highly active for sterically demanding couplings. Often provides excellent results where other ligands fail.[12]Similar to XPhos, its high activity and steric bulk are highly effective at minimizing homocoupling.
Pd₂(dba)₃ with SPhos/XPhos 1 - 2 (Pd)Uses a common Pd(0) source. The ligand dictates the reactivity.Effective, but requires careful handling of the air-sensitive Pd₂(dba)₃. Less convenient than a precatalyst.
Pd(PPh₃)₄ 2 - 5A classical Pd(0) catalyst. Readily available.Generally less active for hindered substrates. The smaller PPh₃ ligand is less effective at sterically preventing homocoupling.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, designed to minimize homocoupling.

Title: Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 0.02 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • Degassing: Sparge the 1,4-dioxane and deionized water with a subsurface stream of argon or nitrogen for 20-30 minutes.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. Maintain the flask under a positive pressure of inert gas.

  • Solvent Addition: Using a gas-tight syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: A high yield (>80%) of the desired cross-coupled product with minimal (<5%) formation of the homocoupled byproduct, as observed by LC-MS or ¹H NMR analysis of the crude reaction mixture.

  • Troubleshooting Note: If homocoupling is still observed, consider lowering the temperature to 60 °C or switching to an even bulkier ligand system if available. Ensure the purity of the boronic acid, as impurities can sometimes inhibit catalysis.

References

Overcoming steric hindrance in reactions with 2,6-Difluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,6-Difluoro-3-propoxyphenylboronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the sterically hindered reagent, this compound, in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using this compound in Suzuki-Miyaura couplings?

Low yields in Suzuki-Miyaura couplings with this substrate are often a direct consequence of its significant steric bulk. The two fluorine atoms in the ortho positions to the boronic acid group create substantial steric hindrance, which can impede several key steps in the catalytic cycle.

  • Slow Transmetalation: The steric congestion around the boron atom makes it difficult for the palladium catalyst to coordinate and facilitate the transfer of the aryl group from boron to palladium. This is often the rate-limiting step in couplings with sterically hindered partners.

  • Competitive Protodeboronation: Sterically hindered arylboronic acids, especially those with electron-withdrawing groups like fluorine, can be susceptible to protodeboronation.[1][2] This is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and consumption of the starting material.[1][2]

  • Catalyst Deactivation: The steric bulk may also lead to the decomposition of the palladium catalyst, reducing the overall efficiency of the reaction.

To address these issues, careful optimization of the reaction conditions is crucial. This includes the judicious choice of catalyst, ligand, base, and solvent system.

Troubleshooting Guide

Issue 1: Reaction Failure or Extremely Low Conversion

If you are observing little to no product formation, it is essential to systematically evaluate your reaction setup.

Initial Checks:

  • Inert Atmosphere: Ensure that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid.[3]

  • Solvent Degassing: Thoroughly degas all solvents prior to use. Residual oxygen in the solvent is a common cause of reaction failure.

  • Reagent Quality: Verify the purity and integrity of your this compound and your coupling partner. Boronic acids can degrade over time, especially if not stored properly.

dot

cluster_0 Troubleshooting Workflow: Low Conversion start Low/No Conversion check_inert Verify Inert Atmosphere (Ar/N2) start->check_inert check_degas Ensure Thorough Solvent Degassing check_inert->check_degas check_reagents Assess Reagent Purity & Integrity check_degas->check_reagents optimize_catalyst Optimize Catalyst System (Ligand & Precatalyst) check_reagents->optimize_catalyst If basics are confirmed optimize_base Select Appropriate Base & Solvent optimize_catalyst->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success cluster_1 Suzuki-Miyaura Catalytic Cycle cluster_hindrance Steric Hindrance Impact Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation Ar'-B(OR)2 Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 Product (Ar-Ar') Transmetalation_note Slowed by bulky 2,6-difluoro groups

References

Technical Support Center: Catalyst Deactivation in Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation when using fluorinated boronic acids. The electron-withdrawing nature of fluorine substituents, while desirable in final products, introduces unique stability issues for both the organoboron reagent and the palladium catalyst. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My Suzuki coupling reaction with a pentafluorophenylboronic acid has stalled or resulted in a very low yield. What are the likely causes of catalyst deactivation?

A1: Low or no conversion in Suzuki couplings involving highly fluorinated boronic acids is a common issue, often stemming from multiple interrelated factors that lead to the deactivation of the palladium catalyst. The primary culprits are the instability of the boronic acid itself and the subsequent effects on the catalytic cycle.

Primary Causes & Troubleshooting Steps:

  • Protodeboronation of the Boronic Acid: This is the most frequent side reaction and a major contributor to low yields.[1][2] The electron-deficient nature of the fluorinated aryl ring makes the carbon-boron bond highly susceptible to cleavage by a proton source (like water), especially under basic conditions.[3][4] This process consumes your starting material and does not regenerate the active catalyst.

    • Troubleshooting:

      • Choice of Base: Switch from strong, highly alkaline bases (e.g., NaOH, KOH) to milder, less nucleophilic bases. Cesium fluoride (CsF), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often superior choices as they are effective in the transmetalation step without excessively promoting protodeboronation.[2][5] The combination of CsF and Ag₂O has been found to be particularly effective for inactive substrates like pentafluorophenylboronic acid.[5]

      • Anhydrous Conditions: While a small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the active boronate species, excess water will accelerate protodeboronation.[1][2] If you suspect this is an issue, consider using rigorously dried solvents and reagents.

      • Use a Boronic Acid Surrogate: Convert the unstable boronic acid to a more robust derivative like a pinacol ester (BPin), N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[2][6] These surrogates slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[6]

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be lost from the catalytic cycle through several pathways.

    • Palladium Black Precipitation: The catalyst may aggregate into inactive palladium nanoparticles, commonly known as palladium black.[7] This is often a sign that the ligand is not effectively stabilizing the Pd(0) species or that the rate of reductive elimination is slow compared to catalyst decomposition.

    • Formation of Unreactive Pd(II) Complexes: The catalyst can become trapped in stable Pd(II) complexes that are resistant to reduction or further reaction.[8]

    • Troubleshooting:

      • Ligand Selection: For electron-deficient substrates, use bulky and electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[2][9] These ligands stabilize the Pd(0) center, accelerate the rate-limiting oxidative addition step, and promote the final reductive elimination.[10]

      • Degassing: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote the unwanted homocoupling of the boronic acid.[11][12]

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to the active Pd(0) species in situ.[12][13]

    • Troubleshooting:

      • Precatalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[11]

      • Reaction Additives: In some cases, the phosphine ligand itself or an alcohol solvent can act as the reductant. Ensure your conditions are suitable for this reduction to occur.[13]

Q2: I'm observing a significant amount of the protodeboronated byproduct (e.g., pentafluorobenzene). How can I specifically suppress this side reaction?

A2: Observing the protonated arene byproduct is a direct indication that protodeboronation is outcompeting the desired cross-coupling. This occurs because the base-mediated cleavage of the C-B bond is kinetically favorable.[4][14] Here is a workflow to address this specific issue.

Workflow for Minimizing Protodeboronation

G start High Protodeboronation Observed base Step 1: Modify Base System - Switch to milder base (K3PO4, Cs2CO3, KF, CsF) - Use finely powdered base for better kinetics start->base solvent Step 2: Optimize Solvent - Use aprotic solvents (Dioxane, Toluene, THF) - Minimize water content or use anhydrous conditions base->solvent temp Step 3: Lower Reaction Temperature - Run at the lowest temp for a reasonable rate - High temps accelerate decomposition solvent->temp surrogate Step 4: Use a Boronic Acid Surrogate - Convert to Pinacol (BPin) or MIDA ester - Enables slow release of the boronic acid temp->surrogate check Problem Solved? surrogate->check success Success: High Yield of Coupled Product check->success Yes fail Consult Further Literature for Specialized Conditions check->fail No

Caption: Troubleshooting workflow for protodeboronation.

Detailed Protocol Considerations:

  • Base Selection: As outlined in the workflow, the base is the most critical variable. Fluoride ions (from KF or CsF) can form a more reactive fluoroborate species, which can facilitate transmetalation at a lower basicity, thereby reducing the rate of protodeboronation.[15]

  • Temperature Control: High temperatures accelerate all reaction rates, including decomposition pathways. Determine the lowest possible temperature at which the cross-coupling proceeds efficiently.[2]

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the fluorinated boronic acid can sometimes compensate for minor decomposition, but this is not a solution for severe protodeboronation.[11]

Section 2: Frequently Asked Questions (FAQs)
Q1: Why are fluorinated boronic acids so susceptible to protodeboronation?

A1: The high electronegativity of fluorine atoms has a profound electron-withdrawing effect on the aryl ring. This effect increases the Lewis acidity of the boron center and polarizes the carbon-boron bond, making the carbon atom more susceptible to electrophilic attack by a proton.[1] This process is often catalyzed by the base required for the Suzuki reaction, creating a competitive and detrimental reaction pathway.[3]

Q2: What is the general mechanism of catalyst deactivation via palladium aggregation?

A2: The active catalyst in the Suzuki-Miyaura reaction is a coordinatively unsaturated Pd(0) complex, typically with one or two phosphine ligands.[16] If the concentration of this active species becomes too high, or if the ligands are not bulky enough to prevent it, these Pd(0) centers can collide and aggregate. This process forms bulk palladium metal (palladium black), which has very low catalytic activity and effectively removes the catalyst from the solution phase where the reaction occurs.[7][13]

G Pd0 Pd0 Pd0_deact Pd0_deact

Caption: Catalyst deactivation via aggregation.

Q3: How do I choose the right ligand for a difficult coupling with a fluorinated boronic acid?

A3: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like fluorinated boronic acids and their common coupling partners (often aryl chlorides), the ligand must:

  • Be Electron-Rich: To increase the electron density on the Pd(0) center, which promotes the oxidative addition of less reactive aryl halides (e.g., chlorides).[10]

  • Be Sterically Bulky: To promote reductive elimination, prevent the formation of unreactive bis-ligated complexes, and discourage catalyst aggregation.[17]

Table 1: Recommended Ligands for Fluorinated Substrates

Ligand ClassExample LigandsKey Features
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. General-purpose for difficult couplings.[2]
Bulky Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Very strong σ-donating character, excellent for oxidative addition of aryl chlorides.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable palladium complexes, resistant to oxidation.[11]
Q4: When is it essential to switch to a boronic acid surrogate?

A4: You should strongly consider using a surrogate like a MIDA boronate or a pinacol ester when you have tried optimizing the base, solvent, and temperature, but protodeboronation still accounts for >15-20% of your product mixture.[6] Surrogates are particularly vital for:

  • Highly electron-deficient boronic acids (e.g., those with multiple fluorine atoms or other withdrawing groups).

  • Heteroaromatic boronic acids, which are notoriously unstable.[6]

  • Reactions that require prolonged heating or use slower-reacting coupling partners (e.g., aryl chlorides), as this gives the boronic acid more time to decompose.[6]

Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Arylboronic Acid

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Loading: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

References

Technical Support Center: Navigating Challenges with 2,6-Difluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their use of 2,6-Difluoro-3-propoxyphenylboronic acid (CAS No. 849062-14-2). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the expertise to not only solve immediate experimental hurdles but also to proactively optimize your reaction design for this sterically hindered and electronically unique substrate.

Understanding the Molecule: The Root of the Challenge

This compound presents a unique set of challenges primarily due to its structural features:

  • Steric Hindrance: The two fluorine atoms in the ortho positions to the boronic acid group create significant steric bulk. This can impede the approach of the palladium catalyst, slowing down crucial steps in the catalytic cycle like transmetalation and reductive elimination[1][2].

  • Electronic Effects: Fluorine is a highly electronegative atom, which increases the Lewis acidity of the boron center[3][4]. While this can be beneficial in some contexts, the electron-withdrawing nature of the fluorine substituents can also make the boronic acid more susceptible to certain side reactions, most notably protodeboronation[3].

This guide will systematically address how to mitigate these inherent challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield. What are the first things I should check?

Low conversion is the most common issue. A systematic approach to troubleshooting is crucial. Start by evaluating the foundational components of your reaction.

Initial Checks Workflow

Caption: A logical workflow for diagnosing low yields.

  • Reagent Quality & Stability :

    • Boronic Acid Integrity : this compound, like many boronic acids, can degrade over time. It can exist in equilibrium with its cyclic trimer anhydride, a boroxine, which can complicate stoichiometry[3]. Ensure you are using a fresh, high-purity batch. Consider converting it to a more stable pinacol ester or MIDA boronate if stability issues persist[5][6].

    • Aryl Halide Reactivity : The reactivity of your coupling partner is paramount. The general trend is I > Br > OTf >> Cl[5]. If you are using an aryl chloride, a more specialized and highly active catalyst system is often required to achieve good conversion[5][7].

    • Solvent and Base Purity : Ensure your solvents are anhydrous and have been thoroughly degassed. Oxygen can deactivate the palladium catalyst, leading to reaction failure[2][5]. Use a high-purity, finely powdered base.

  • Catalyst and Ligand Integrity :

    • Catalyst Activity : If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced to the active Pd(0) species in situ[8]. Ensure your reaction conditions facilitate this reduction. For difficult couplings, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄[8].

    • Ligand Oxidation : Phosphine ligands are susceptible to oxidation. Ensure they have been stored and handled under an inert atmosphere.

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major side reaction, particularly for electron-deficient boronic acids like this one[3][5].

Strategies to Mitigate Protodeboronation:

StrategyRationaleRecommended Action
Choice of Base The base is crucial for activating the boronic acid, but strong bases can also promote protodeboronation[6][9].Use milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃)[5][6].
Anhydrous Conditions Water is often the proton source for this unwanted side reaction[2][9].Employ strictly anhydrous conditions. If a base requires some water for solubility, use the minimum amount necessary.
Use of More Stable Boron Reagents Converting the boronic acid to a more stable form protects it from premature decomposition[5][6].Synthesize the corresponding pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation[5][10].
Reaction Temperature & Time Higher temperatures and longer reaction times can increase the extent of protodeboronation[6].Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor closely to avoid unnecessarily long reaction times.
Q3: The steric hindrance of the two ortho-fluorine atoms seems to be limiting my conversion rate. What specific changes to the catalyst system should I try?

For sterically demanding substrates, the choice of ligand is critical. The ligand must be bulky enough to promote the final reductive elimination step and electron-rich enough to facilitate the initial oxidative addition[2][8].

Catalyst System for Sterically Hindered Couplings

G cluster_0 Standard Catalyst System (May Fail) cluster_1 Optimized System for Hindered Substrates Pd(PPh3)4 Pd(PPh₃)₄ Standard_Base e.g., Na₂CO₃ Pd(PPh3)4->Standard_Base Low_Yield Low_Yield Standard_Base->Low_Yield Inefficient Coupling Pd_Source Pd(OAc)₂ or Pd₂(dba)₃ Buchwald_Ligands Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Pd_Source->Buchwald_Ligands Ligand Coordination Optimized_Base K₃PO₄ or Cs₂CO₃ Buchwald_Ligands->Optimized_Base Base Activation Desired_Product Desired_Product Optimized_Base->Desired_Product Successful Coupling This compound This compound This compound->Pd(PPh3)4 This compound->Pd_Source Aryl_Halide Aryl_Halide Aryl_Halide->Pd(PPh3)4 Aryl_Halide->Pd_Source

Caption: Catalyst system optimization for hindered substrates.

  • Bulky, Electron-Rich Ligands : These are essential. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates[2]. They accelerate both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination step to form the product.

  • N-Heterocyclic Carbenes (NHCs) : NHC ligands are another class of bulky, electron-rich ligands that can be very effective in these challenging couplings.

  • Higher Catalyst Loading : For particularly difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve a reasonable reaction rate.

  • Choice of Palladium Pre-catalyst : Air-stable Pd(II) pre-catalysts that readily form the active monoligated Pd(0) species in solution are often advantageous.

Q4: How can I monitor the progress of my reaction effectively?

Monitoring the reaction is key to avoiding side reactions from prolonged heating.

  • Thin-Layer Chromatography (TLC) : TLC is a simple and rapid method to qualitatively monitor the consumption of starting materials and the formation of the product[11].

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For more quantitative and precise monitoring, LC-MS is the preferred method. It allows you to track the disappearance of reactants and the appearance of the desired product, as well as identify any major side products being formed[12][13].

  • Gas Chromatography-Mass Spectrometry (GC-MS) : If your starting materials and product are sufficiently volatile, GC-MS is also an excellent monitoring tool.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or THF)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, the aryl halide, and the base[14].

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed[5][6].

  • Catalyst and Ligand Addition : Under a positive pressure of the inert gas, add the palladium catalyst and the ligand[14].

  • Solvent Addition : Add the degassed solvent via syringe[6][14].

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring[6][14].

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed[9].

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel[14].

Protocol for Conversion to a Pinacol Ester

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a reliable strategy.

Materials:

  • This compound (1.0 equiv.)

  • Pinacol (1.1 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Dissolve the this compound and pinacol in the anhydrous solvent in a round-bottom flask.

  • If desired, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Stir the mixture at room temperature for several hours or until TLC/LC-MS analysis shows complete conversion.

  • Filter off any solids and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki-Miyaura coupling without further purification.

References

Technical Support Center: Accelerating Suzuki Couplings with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for one of the most powerful, yet sometimes challenging, reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling of sterically hindered substrates. The formation of sterically congested biaryl structures, particularly those with multiple ortho substituents, is a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, steric hindrance can dramatically slow down or completely stall the reaction.

This guide is designed to provide you with not just solutions, but a deeper understanding of the underlying principles governing these complex transformations. Here, we will address common failure points in a direct question-and-answer format, offering field-proven insights and actionable protocols to turn sluggish reactions into efficient successes.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki reaction with a di-ortho-substituted boronic acid is extremely slow or has stalled completely. What are the most likely causes?

This is the most common issue when dealing with sterically demanding coupling partners. A stalled reaction is typically a sign that one of the key steps in the catalytic cycle is kinetically challenging. For hindered substrates, the two most common bottlenecks are Oxidative Addition and Transmetalation .

  • Slow Oxidative Addition: The first step, where the palladium catalyst inserts into the aryl halide bond, can be difficult if the halide partner is also sterically hindered or electron-rich.[1]

  • Inefficient Transmetalation: This is often the rate-limiting step for hindered boronic acids. The bulky substituents impede the approach of the boronic acid (or its activated boronate form) to the palladium center, preventing the crucial transfer of the aryl group.[2]

  • Catalyst Decomposition: At the high temperatures often required to drive these reactions, the catalyst can decompose before the reaction reaches completion.[3]

  • Protodeboronation: This is a destructive side reaction where the boronic acid is replaced by a hydrogen atom, effectively consuming your starting material. It is often accelerated by high temperatures and certain base/solvent combinations.[4][5][6]

Your first troubleshooting step should be to analyze a sample of the reaction mixture by LC-MS or GC-MS to determine the fate of your starting materials. Are they unreacted? Has the boronic acid been consumed to form the protodeboronated byproduct? This information will guide your optimization strategy.

Q2: How do I select the right palladium catalyst and ligand for a sterically demanding coupling?

Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings. Success hinges on using a catalyst system specifically designed to overcome steric barriers. The key is to use bulky, electron-rich phosphine ligands .[7]

These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species. This less-coordinated palladium center is more accessible for both the oxidative addition and transmetalation steps.

Ligand TypeRecommended LigandsKey Advantages for Hindered Couplings
Dialkylbiaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosThe gold standard for many challenging couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[1][7][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer strong σ-donation and steric bulk, creating highly active and thermally stable catalysts suitable for difficult couplings.[9]
Specialized Ligands for Tetra-ortho-substitution AntPhos, BI-DIME, BaryPhosSpecifically designed to create the sterically demanding pocket needed to synthesize extremely hindered biaryls.[10][11][12][13][14]

Starting Point Recommendation: For a di- or tri-ortho-substituted coupling, a pre-formed G2 or G3 precatalyst like XPhos Pd G3 is an excellent choice. These are air- and moisture-stable, ensuring the reliable formation of the active catalyst.

  • Setup: In an array of vials inside a glovebox, add your aryl halide (1.0 equiv), hindered boronic acid (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To each vial, add a different catalyst/ligand system (e.g., XPhos Pd G3, SPhos Pd G2, Pd₂(dba)₃ with AntPhos) at a consistent palladium loading (e.g., 1-2 mol %).

  • Reaction: Add degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial.[2] Seal the vials and place them in a preheated aluminum block on a stirrer plate (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion to the product.

  • Analysis: Compare the results to identify the most effective catalyst system for your specific substrates.

Q3: I suspect protodeboronation is consuming my boronic acid. How can I diagnose and prevent this?

Protodeboronation is a common failure mode, especially with electron-deficient or heteroaromatic boronic acids under harsh basic conditions.[3][4][5][6]

Diagnosis:

  • Look for the byproduct: The most direct evidence is identifying the corresponding arene (where the -B(OH)₂ group is replaced by -H) in your crude reaction mixture via GC-MS or by comparing it to an authentic sample on TLC.

Prevention Strategies:

  • Use a Milder or Non-Aqueous Base: Strong aqueous bases can accelerate protodeboronation.[15] Switching to a milder base like potassium fluoride (KF) or using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can significantly suppress this side reaction.[1][3]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) , MIDA boronate , or trifluoroborate salt .[4][5] These derivatives provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[5][6]

  • Increase Catalytic Turnover: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[4] Using a more advanced ligand (see Q2) is often the best solution.

  • Lower the Temperature: If possible, running the reaction at the lowest temperature that still affords a reasonable rate can reduce the extent of decomposition.[1][4]

G cluster_0 Problem Identification cluster_1 Solution Pathway cluster_2 Condition Optimization Details A Low Yield & Byproduct Detected B Byproduct Matches Protodeboronated Arene A->B Analyze by GC-MS/LC-MS C Protect Boronic Acid (BPin, MIDA, BF3K) B->C Primary Strategy D Optimize Conditions B->D Secondary Strategy E Use Highly Active Catalyst (e.g., Buchwald Ligands) B->E Concurrent Strategy F Successful Coupling C->F D->F D1 Use Milder Base (e.g., KF) D->D1 D2 Anhydrous Conditions (e.g., K3PO4 in Dioxane) D->D2 D3 Lower Temperature D->D3 E->F

Caption: A troubleshooting workflow for diagnosing and preventing protodeboronation.

Q4: What is the role of the base and solvent, and how should I choose them for a hindered coupling?

The base and solvent are not passive components; they are critical for activating the boronic acid and stabilizing the catalytic species.[3][16]

The Role of the Base: The base activates the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[16][17]

  • Strong Bases (K₃PO₄, Cs₂CO₃): These are often required for hindered couplings to promote the formation of the active boronate and drive the slow transmetalation step.[1][2] K₃PO₄ is a common and effective choice.

  • Milder Bases (K₂CO₃, KF): Can be effective and may help suppress side reactions like base-mediated hydrolysis of sensitive functional groups or protodeboronation.[3]

The Role of the Solvent: The solvent must solubilize all components and can influence catalyst activity.[16][18]

  • Aprotic Ethers (Dioxane, THF): Often used in combination with a small amount of water. This solvent system provides good solubility for many organic substrates and the aqueous component helps solubilize the inorganic base and facilitate boronate formation.[1][2] A 10:1 or 4:1 ratio of dioxane:water is a common starting point.[1]

  • Polar Aprotic Solvents (DMF, NMP): Can be useful but may lead to catalyst deactivation at high temperatures.

  • Alcohols (t-BuOH, iPrOH): Can be effective, particularly in newer, highly active catalyst systems.[19]

Recommendation: For a challenging coupling of a hindered boronic acid, a robust starting point is K₃PO₄ as the base in a Dioxane/H₂O (10:1) solvent system at 100-110 °C .[2]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OA_TS Oxidative Addition Pd0->OA_TS PdII L-Pd(II)-Ar¹(X) OA_TS->PdII Hindered by bulky Ar¹ or Ligand TM_TS Transmetalation PdII->TM_TS PdII_Ar2 L-Pd(II)-Ar¹(Ar²) TM_TS->PdII_Ar2 Rate-limiting for hindered Ar² RE_TS Reductive Elimination PdII_Ar2->RE_TS RE_TS->Pd0 Product Ar¹-Ar² RE_TS->Product ArX Ar¹-X ArX->OA_TS Boronate Ar²-B(OR)₃⁻ (from Ar²-B(OH)₂ + Base) Boronate->TM_TS

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

References

Managing impurities from 2,6-Difluoro-3-propoxyphenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Difluoro-3-propoxyphenylboronic Acid

Welcome to the technical support center for this compound (CAS 849062-14-2). This guide is designed for researchers, chemists, and drug development professionals to effectively manage and troubleshoot common impurities encountered during and after the synthesis of this critical building block. The purity of boronic acids is paramount for the success of subsequent reactions, such as Suzuki-Miyaura couplings, where impurities can lead to low yields, complex purification challenges, and the formation of unwanted side products[1].

Section 1: Understanding the Impurity Profile

A robust understanding of potential impurities begins with the synthetic route. A common and effective method for preparing arylboronic acids involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis[2]. The diagram below illustrates this plausible pathway for this compound and the key stages where impurities can arise.

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Common Impurity Formation Pathways SM 1-Bromo-2,6-difluoro- 3-propoxybenzene GR Grignard Reagent (Ar-MgBr) SM->GR  Mg, THF I4 Starting Material SM->I4 Incomplete Reaction BE Boronate Ester Intermediate GR->BE  B(OMe)3, -78°C I2 Protodeboronated Impurity (1,3-Difluoro-2-propoxybenzene) GR->I2 Premature Quenching (Trace H2O) I3 Homocoupled Biaryl GR->I3 Wurtz-type Coupling P 2,6-Difluoro-3-propoxy- phenylboronic Acid (Product) BE->P  H3O+ Workup I1 Boroxine (Anhydride) P->I1 Dehydration / Hydrolysis (Reversible) I5 Phenol Impurity (2,6-Difluoro-3-propoxyphenol) P->I5 C-B Bond Cleavage (Oxidative Conditions)

Caption: Plausible synthesis of this compound and its major impurity pathways.

The following table summarizes the most common impurities, their structures, and the mechanisms of their formation.

Impurity NameStructureMolar Mass ( g/mol )Formation Mechanism & Causality
Boroxine Trimer (C₉H₉BF₂O₂)₃599.76Reversible dehydration of three boronic acid molecules. This equilibrium is driven by heat or storage in a dry environment and results in the loss of three water molecules. It is the most common process-related impurity.[3][4][5][6]
Protodeboronated Impurity C₉H₁₀F₂O172.17Premature quenching of the Grignard reagent by trace protons (e.g., from water) or cleavage of the C-B bond in the final product under harsh acidic or basic conditions.
Homocoupled Biaryl C₁₈H₁₈F₄O₂358.33Dimerization of the Grignard reagent (Wurtz-type reaction) or palladium-catalyzed homocoupling of the boronic acid product if trace palladium from other syntheses is present.
Unreacted Starting Material C₉H₉BrF₂O251.07Incomplete formation of the Grignard reagent or incomplete reaction with the borate ester.
Phenol Impurity C₉H₁₀F₂O₂188.17Oxidation of the boronic acid or boronate ester, which can be hydrolyzed to the corresponding phenol. This can occur with certain oxidizing agents or hydroxylamine.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product yield is over 100% by mass, and my ¹H NMR spectrum looks deceptively clean. What is the likely cause?

A1: This is a classic sign of significant boroxine formation. Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules[6][8]. Because three molecules of water are lost in this process, the resulting trimer has a lower mass than three individual boronic acid molecules. However, if you assume your entire isolated mass is the target boronic acid, your calculated molar yield will be artificially inflated.

  • Causality: The dehydration process is an equilibrium that can be driven forward by azeotropic distillation during workup or simply by storing the boronic acid under anhydrous conditions[5][6].

  • Troubleshooting Steps:

    • Confirm with ¹¹B NMR: This is the most definitive method. The boronic acid (trigonal boron) typically shows a broad signal around δ 25-35 ppm, while the boroxine (tetrahedral-like boron) appears further upfield, around δ 15-25 ppm[9]. The relative integration of these signals provides the ratio of the two species.

    • Conversion back to Boronic Acid: The formation is reversible[4][6]. Dissolve the mixture in a solvent like diethyl ether or THF and wash with a small amount of water or dilute aqueous acid (e.g., 1M HCl). Alternatively, recrystallization from a solvent system containing water will hydrolyze the boroxine back to the desired boronic acid. See Protocol 4.3 for a detailed procedure.

Q2: My LC-MS analysis shows a significant peak corresponding to the mass of 1,3-Difluoro-2-propoxybenzene. How can I prevent the formation of this protodeboronated impurity?

A2: The presence of 1,3-Difluoro-2-propoxybenzene indicates the cleavage of the carbon-boron bond, which has been replaced by a hydrogen atom. This is known as protodeboronation.

  • Causality: This side reaction can occur at two main stages:

    • During Grignard Formation: If the reaction environment is not scrupulously dry, the highly basic Grignard reagent will be quenched by trace water or other protic sources before it can react with the trimethyl borate.

    • During Workup/Purification: Prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, can facilitate the cleavage of the C-B bond in the final product[2].

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents (e.g., THF) before starting the Grignard reaction. Use of freshly crushed magnesium turnings is also recommended.

    • Control Workup Conditions: Perform the acidic hydrolysis at low temperatures (e.g., 0 °C) and avoid prolonged exposure. Neutralize the product as soon as the hydrolysis is complete.

    • Purification: This non-polar impurity can often be removed from the more polar boronic acid through recrystallization or by using an acid-base extraction (Protocol 4.2 ), where the impurity will remain in the organic phase while the boronic acid salt moves to the aqueous phase.

Q3: I'm observing a high molecular weight impurity that I suspect is a homocoupled biaryl. How is this forming and what is the best way to remove it?

A3: A homocoupled biaryl is a dimer of your aryl group. Its formation points to side reactions involving your organometallic intermediate.

  • Causality: This impurity can arise from a Wurtz-type coupling of the Grignard reagent with unreacted 1-bromo-2,6-difluoro-3-propoxybenzene. While less common in this specific synthesis, it can be promoted by certain impurities or elevated temperatures.

  • Troubleshooting Steps:

    • Optimize Grignard Addition: Add the aryl bromide slowly to the magnesium turnings to maintain a controlled reaction temperature and minimize side reactions.

    • Purification Strategy: The biaryl impurity is typically much less polar and has significantly different solubility characteristics than the boronic acid. Recrystallization is often highly effective for its removal (Protocol 4.1 ). Due to the large difference in polarity, column chromatography could also be an option if other methods fail, though it is generally challenging for boronic acids[10][11].

Section 3: Analytical Protocols

Accurate analysis is key to diagnosing impurity issues. The following are standard starting protocols.

Protocol 3.1: HPLC-UV/MS Method for Purity Assessment

This method is designed to quantify the boronic acid while minimizing on-column hydrolysis[12].

  • Instrumentation: HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors.

  • Column: C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)[12].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm; MS in ESI positive and negative modes.

  • Procedure:

    • Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Filter the sample through a 0.45 µm filter.

    • Inject 5-10 µL onto the column.

    • Analyze the chromatogram for the main peak and any impurities, confirming identities with MS data.

Protocol 3.2: ¹¹B NMR for Boronic Acid vs. Boroxine Speciation
  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Procedure:

    • Dissolve ~10-20 mg of the sample in the chosen NMR solvent.

    • Acquire a proton-decoupled ¹¹B NMR spectrum. A sufficient number of scans may be needed to achieve a good signal-to-noise ratio.

    • Integrate the signals observed. The boronic acid peak (trigonal) is typically found around δ 25-35 ppm, while the boroxine peak (tetrahedral) is around δ 15-25 ppm[9].

Section 4: Purification Protocols

Protocol 4.1: Recrystallization from a Mixed Solvent System
  • Application: Removing less polar impurities like homocoupled biaryls and more polar impurities.

  • Procedure:

    • Dissolve the crude boronic acid in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

    • Slowly add a hot anti-solvent in which the boronic acid is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

    • Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 4.2: Purification via Basic Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral impurities[13][14].

  • Application: Removing neutral organic impurities such as the protodeboronated product, homocoupled biaryl, and unreacted starting material.

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaOH or 1M Na₂CO₃) two to three times. The boronic acid will convert to its water-soluble boronate salt and move into the aqueous layer.

    • Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl until the pH is ~2-3. The pure boronic acid should precipitate out.

    • Extract the pure boronic acid back into an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 4.3: Conversion of Boroxine back to Boronic Acid
  • Application: Hydrolyzing the boroxine anhydride back to the monomeric boronic acid.

  • Procedure:

    • Dissolve the boroxine-containing material in a solvent mixture of THF and water (e.g., 10:1 v/v).

    • Stir the mixture at room temperature for 1-2 hours. The hydrolysis is typically rapid[6].

    • Remove the solvent under reduced pressure. If residual water is a concern, co-evaporate with a solvent like toluene.

    • Dry the resulting solid under high vacuum to obtain the pure boronic acid. Confirm the conversion using ¹¹B NMR.

Section 5: Frequently Asked Questions (FAQs)

  • Q: How should I properly store this compound to maintain its purity?

    • A: Store it in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, which can affect the equilibrium with its boroxine form, and light/air, which can promote oxidative degradation. While boroxines can form under dry conditions, they are readily converted back; oxidative degradation is irreversible.

  • Q: Is column chromatography on silica gel a viable option for purifying my boronic acid?

    • A: It is generally not recommended. Boronic acids tend to interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, band tailing, and often irreversible adsorption or decomposition[10][11]. If chromatography is necessary, consider using neutral alumina or a deactivated silica gel. Often, converting the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) allows for easier chromatographic purification, after which the ester can be hydrolyzed back to the acid[10][15].

  • Q: My final product is an oil instead of the expected powder. What should I do?

    • A: An oily product can indicate the presence of impurities that are disrupting the crystal lattice or a high concentration of the boroxine, which may be less crystalline. First, verify the structure and purity by NMR and LC-MS. If significant impurities are present, attempt purification using an appropriate method like acid-base extraction (Protocol 4.2 ). If the product is relatively pure but oily, try to induce crystallization by triturating with a non-polar solvent like hexane or a hexane/ether mixture.

Section 6: Troubleshooting Workflow

The following diagram provides a logical workflow for identifying and resolving purity issues with your this compound synthesis.

G start Crude Product Analysis nmr Analyze ¹H & ¹¹B NMR start->nmr lcms Analyze LC-MS start->lcms d_boroxine ¹¹B NMR shows significant peak at δ 15-25 ppm? nmr->d_boroxine d_mw LC-MS shows unexpected molecular weights? lcms->d_mw d_boroxine->d_mw No id_boroxine Issue: Boroxine Formation d_boroxine->id_boroxine Yes d_purity Purity acceptable? d_mw->d_purity No id_proto Issue: Protodeboronation (Mass = 172) d_mw->id_proto Yes (Low MW) id_homo Issue: Homocoupling (Mass = 358) d_mw->id_homo Yes (High MW) id_sm Issue: Unreacted SM (Mass = 251) d_mw->id_sm Yes (Bromo Isotope Pattern) end_node Pure Product d_purity->end_node Yes sol_hydrolysis Solution: Hydrolyze (Protocol 4.3) id_boroxine->sol_hydrolysis sol_extraction Solution: Acid/Base Extraction (Protocol 4.2) id_proto->sol_extraction sol_recryst Solution: Recrystallize (Protocol 4.1) id_homo->sol_recryst id_sm->sol_extraction sol_hydrolysis->start Re-analyze sol_extraction->start Re-analyze sol_recryst->start Re-analyze

Caption: A logical workflow for troubleshooting impurities in this compound.

References

Addressing poor solubility of 2,6-Difluoro-3-propoxyphenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-propoxyphenylboronic acid (CAS 849062-14-2). This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its use, with a primary focus on addressing its poor solubility in reaction media.

Introduction: Understanding the Challenge

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure, featuring two electron-withdrawing fluorine atoms ortho to the boronic acid group, makes it an interesting substrate for creating complex biaryl structures. However, these same electronic features, combined with its crystalline solid nature (mp 91-94 °C), can contribute to significant solubility challenges in common organic solvents, leading to heterogeneous reaction mixtures, low reaction rates, and inconsistent yields.[1]

This guide provides a series of troubleshooting steps and validated protocols to help you achieve homogeneous reaction conditions and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The low solubility stems from a combination of factors. Arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, which often have different and lower solubility than the monomeric acid form.[2][3] The electron-withdrawing fluorine atoms can also influence intermolecular interactions and crystal lattice energy, making the solid difficult to break down. Standard nonpolar solvents like toluene or even moderately polar ethers like THF may be insufficient on their own to achieve full dissolution at ambient temperatures.

Q2: I observe my boronic acid crashing out of solution as the reaction progresses. What is happening?

A2: This can occur if the initial dissolution was temperature-dependent and the reaction temperature fluctuates, or if the consumption of a more soluble intermediate species shifts the equilibrium. More critically, in Suzuki-Miyaura reactions, the boronic acid must be activated by a base to form a boronate salt.[4] If the base itself is poorly soluble in the organic solvent (e.g., K₂CO₃ in dry dioxane), the activation process is inefficient, leaving the less soluble free boronic acid as the dominant species in the organic phase.

Q3: Can I just heat the reaction to a higher temperature to dissolve everything?

A3: While increasing temperature does increase the solubility of most compounds, it comes with significant risks for this substrate.[5] Electron-deficient arylboronic acids, such as this one, are particularly susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[6][7] This decomposition pathway is often accelerated at elevated temperatures, leading to reduced yield of the desired product. Therefore, temperature must be optimized carefully.

Q4: What is the first thing I should change if I'm facing solubility issues?

A4: The solvent system is the most critical parameter. Instead of a single organic solvent, a biphasic system or a polar aprotic solvent is often required. A common and highly effective starting point for Suzuki-Miyaura reactions is a mixture of an organic solvent (like dioxane, THF, or toluene) with water.[8][9] Water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which in turn activates the boronic acid, making it more amenable to participating in the catalytic cycle.[10]

Troubleshooting Guide: From Heterogeneous to Homogeneous

If initial attempts with standard conditions fail, a systematic approach is necessary. The following flowchart outlines a decision-making process for troubleshooting poor solubility.

Troubleshooting_Solubility start Start: Poor Solubility Observed solvent Step 1: Modify Solvent System start->solvent Initial Failure base Step 2: Optimize Base solvent->base Issue Persists success Success: Homogeneous Reaction & Good Yield solvent->success Issue Resolved ptc Step 3: Introduce Phase-Transfer Catalyst base->ptc Still Heterogeneous base->success Issue Resolved derivative Step 4: Use a Boronic Acid Derivative ptc->derivative Low Conversion ptc->success Issue Resolved derivative->success Issue Resolved fail Re-evaluate Substrate Stability / Catalyst Choice derivative->fail If all else fails

Caption: Troubleshooting flowchart for solubility issues.

Step 1: Optimizing the Solvent System

The choice of solvent is paramount. A single-solvent system is often inadequate.

  • Rationale: The Suzuki-Miyaura reaction requires a solvent that can dissolve the (often nonpolar) aryl halide and palladium catalyst, while also facilitating the activation of the boronic acid by a (typically polar/ionic) base. This dual requirement makes solvent mixtures highly effective.

  • Recommended Systems:

    • Aqueous Ethers: Dioxane/H₂O or THF/H₂O (e.g., in a 4:1 to 10:1 ratio) are excellent starting points. Water aids in dissolving the base, promoting the formation of the reactive boronate species.[11][12]

    • Polar Aprotic Solvents: DMF or DMSO can be effective as they possess high polarity to dissolve a range of reactants. However, they can be difficult to remove during workup and may lead to side reactions at high temperatures.[8]

    • Aqueous Alcohols: Solvents like isopropanol/water can also be effective and offer a greener alternative.

Solvent SystemRationaleTypical Ratio (org:H₂O)Temperature Range (°C)
Dioxane / H₂O Excellent for a wide range of substrates; good catalyst solubility.4:1 to 10:180 - 110
Toluene / H₂O Good for nonpolar substrates; forms a distinct biphasic system.4:1 to 10:180 - 110
DMF / H₂O High polarity, can dissolve very polar substrates and bases.1:1 to 5:170 - 100
2-MeTHF / H₂O Greener alternative to THF with a higher boiling point.4:1 to 10:170 - 90
Step 2: Selecting the Right Base

The base is not just a proton scavenger; it is a key activator for the boronic acid.[4] Its solubility and strength are critical.

  • Rationale: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is necessary for the transmetalation step with the palladium center.[6] An inorganic base that dissolves in the aqueous phase of a biphasic system is often most effective.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A reliable, cost-effective choice. Its solubility in water makes it ideal for aqueous solvent systems.[10][11]

    • Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for challenging or sterically hindered couplings. It is also highly water-soluble.[13]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to the high solubility of cesium salts and the "cesium effect," but it is more expensive.

BaseStrengthCommon Use Case
K₂CO₃ ModerateGeneral purpose, highly reliable in aqueous systems.
K₃PO₄ StrongChallenging couplings, electron-deficient partners.
Cs₂CO₃ StrongWhen other bases fail; often accelerates reaction.
NaOH Very StrongCan be used, but may promote side reactions like ester hydrolysis.
Step 3: Employing a Phase-Transfer Catalyst (PTC)

In a biphasic system (e.g., toluene/water), the reactants can be segregated. A PTC can bridge this gap.

  • Rationale: A PTC, such as a quaternary ammonium salt, forms an ion pair with the boronate anion generated in the aqueous phase. This lipophilic ion pair is then shuttled into the organic phase, where it can interact with the palladium catalyst and aryl halide, dramatically increasing the reaction rate.[14][15][16]

  • Recommended PTC:

    • Tetrabutylammonium Bromide (TBAB): The most common and effective PTC for Suzuki-Miyaura reactions.[15][17] Use at 5-10 mol% or up to 1 equivalent.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase Pd_cat [Pd]-Ar'-X Product Ar-Ar' Pd_cat->Product Reductive Elim. PTC_Boronate_org [Q⁺][ArB(OH)₃⁻] PTC_Boronate_org->Pd_cat Transmetalation BoronicAcid ArB(OH)₂ Boronate_aq [ArB(OH)₃⁻]K⁺ BoronicAcid->Boronate_aq + Base Base K₂CO₃ PTC_aq Q⁺Br⁻ (TBAB) PTC_aq->PTC_Boronate_org Forms Ion Pair

Caption: Mechanism of a Phase-Transfer Catalyst (PTC).

Step 4: In-Situ Formation of a More Soluble Derivative

If the boronic acid itself remains problematic, it can be converted into a more soluble and stable adduct immediately before use.

  • Rationale: Converting the boronic acid to an "ate" complex or adduct can break down the crystal lattice and improve its solubility profile in organic solvents.

  • Recommended Method: Diethanolamine Adduct Formation

    • Diethanolamine reacts with boronic acids to form stable, crystalline solids that are often more soluble and can be used directly in Suzuki couplings, particularly in protic solvents.[18][19] This strategy masks the boronic acid, protecting it from decomposition while improving handling and solubility.[19]

Validated Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling using a Biphasic System

This protocol is a robust starting point for coupling this compound.

  • Reagent Preparation:

    • To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes to degas the solids.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if required).

  • Solvent Addition:

    • Add degassed dioxane and degassed water via syringe in a 5:1 ratio. The final concentration should be ~0.1 M with respect to the aryl halide.

  • Reaction:

    • Place the vial in a pre-heated heating block at 90 °C and stir vigorously. Vigorous stirring is crucial for efficient mixing in biphasic systems.[8]

  • Monitoring & Workup:

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the Diethanolamine Adduct

Use this protocol if direct solubilization of the boronic acid fails.

  • Adduct Formation:

    • In a separate vial, suspend the this compound (1.0 equiv) in a minimal amount of a solvent like methylene chloride or THF.

    • Add diethanolamine (1.0 equiv) dropwise while stirring.[18] You may observe the initial solid dissolving completely before a new white solid precipitates.[19]

    • Stir the slurry for 15-20 minutes.

    • Isolate the white solid adduct by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Coupling Reaction:

    • Use the isolated diethanolamine adduct (1.2 equiv) in place of the boronic acid in a Suzuki coupling protocol, similar to Protocol 1. Protic solvents or aqueous mixtures are often well-suited for these adducts.[18][19]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Biaryl Products Derived from 2,6-Difluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Biaryls and the Need for Rigorous Validation

In modern drug discovery and materials science, the synthesis of complex biaryl scaffolds is a cornerstone of molecular design. Arylboronic acids, particularly those bearing fluorine substituents, are indispensable reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the construction of these vital structures.[1][2] The specific reagent, 2,6-Difluoro-3-propoxyphenylboronic acid , offers a unique combination of electronic and steric properties. The ortho-difluoro substitution pattern can influence the dihedral angle of the resulting biaryl product, a critical parameter for modulating protein-ligand interactions or tuning optoelectronic properties.

This guide provides a comprehensive, multi-technique framework for the rigorous structural validation of a representative biaryl product synthesized from this compound. We will compare its analytical data against a closely related regioisomer to highlight the power and necessity of this approach. Our methodology is grounded in a "self-validating" philosophy, where orthogonal analytical techniques provide a cohesive and unambiguous structural assignment.

The Model System: A Comparative Approach

To illustrate a robust validation workflow, we will detail the synthesis and characterization of a target product and a comparative isomer.

  • Target Synthesis: A Suzuki-Miyaura coupling between This compound (1) and 4-bromoanisole (2) to yield the target product, 2',6'-Difluoro-4-methoxy-3'-propoxy-1,1'-biphenyl (3) .

  • Comparative Synthesis: A parallel reaction using the isomeric 2,6-Difluoro-4-propoxyphenylboronic acid (1a) with 4-bromoanisole (2) to yield the comparative product, 2',6'-Difluoro-4-methoxy-4'-propoxy-1,1'-biphenyl (3a) .

The subtle difference in the position of the propoxy group (3'- vs. 4'-) provides an ideal challenge to demonstrate the resolving power of modern analytical methods.

Workflow for Unambiguous Structure Validation

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Regiochemistry & Conformation cluster_3 Final Confirmation Synthesis Suzuki-Miyaura Coupling Purification Column Chromatography Synthesis->Purification HRMS HRMS Analysis (Confirm Molecular Formula) Purification->HRMS NMR_1D 1D NMR (1H, 13C) (Initial Framework) Purification->NMR_1D NMR_11B 11B NMR (Confirm Reagent Consumption) Purification->NMR_11B Confirmation Final Structure Confirmed HRMS->Confirmation NMR_19F 19F NMR (Confirm Fluoro-Substitution) NMR_1D->NMR_19F NMR_2D 2D NMR (COSY, HSQC, HMBC) (Definitive Connectivity) NMR_1D->NMR_2D NMR_19F->Confirmation NMR_2D->Confirmation NMR_11B->Confirmation

Caption: A logical workflow for the structural validation of synthesized products.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Causality: This protocol employs Pd(dppf)Cl2 as a robust catalyst suitable for a wide range of aryl halides and boronic acids.[3] The use of a biphasic system with an aqueous base (Na2CO3) facilitates the crucial transmetalation step and simplifies workup.[3]

  • To a reaction vessel, add the aryl bromide (1.0 eq), the appropriate phenylboronic acid (1.2 eq), PdCl2(dppf) (0.05 eq), and 2 M aqueous sodium carbonate solution.

  • Add a suitable solvent such as toluene or dioxane.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol for NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

  • For ¹⁹F and ¹¹B NMR, no special preparation is needed beyond a standard, well-dissolved sample. Ensure the spectrometer is configured for these nuclei.

Protocol for High-Resolution Mass Spectrometry (HRMS) Sample Preparation
  • Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[4]

  • Analyze using an Orbitrap or Time-of-Flight (TOF) mass analyzer to achieve high mass accuracy.[5][6]

Data Analysis & Comparative Interpretation

The core of our validation lies in comparing the spectral data for the target product (3) and the isomeric product (3a) .

High-Resolution Mass Spectrometry (HRMS)

HRMS is the first checkpoint, providing a high-confidence determination of the elemental composition.[5][7]

  • Why it's authoritative: By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

ParameterTarget Product (3)Isomeric Product (3a)Justification
Molecular Formula C₁₆H₁₆F₂O₂C₁₆H₁₆F₂O₂Both isomers share the same formula.
Exact Mass [M+H]⁺ 279.1191279.1191Calculated theoretical mass.
Observed Mass [M+H]⁺ 279.1195279.1193Experimental values should be within 5 ppm of theoretical.
¹⁹F NMR Spectroscopy: The Decisive Tool for Fluorinated Aromatics

For fluorinated molecules, ¹⁹F NMR is arguably the most powerful diagnostic tool.[8][9][10] Its high sensitivity, 100% natural abundance, and wide chemical shift range make it exceptionally informative.[8][11]

  • Why it's authoritative: The chemical shift (δ) of a fluorine nucleus is exquisitely sensitive to its electronic environment. The proximity of the propoxy group in product (3) will induce a different electronic environment for the two fluorine atoms compared to product (3a) , where the propoxy group is further away.

ParameterTarget Product (3)Isomeric Product (3a)Interpretation
¹⁹F Chemical Shift (δ) Two distinct signals expected.One signal expected due to symmetry.In (3) , the C2'-F and C6'-F are inequivalent due to the adjacent C3'-propoxy group. In (3a) , the C2'-F and C6'-F are chemically equivalent due to the plane of symmetry through the C1'-C4' axis.

The observation of two signals versus one in the ¹⁹F NMR spectrum is a definitive, single-experiment confirmation of the correct regiochemistry.

¹H and ¹³C NMR Spectroscopy: Mapping the Full Structure

While ¹⁹F NMR confirms the fluorine substitution pattern, ¹H and ¹³C NMR, especially 2D techniques, are used to assemble the complete molecular framework.

  • Why it's authoritative: Techniques like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) build an unambiguous map of atomic connectivity.

Key Diagnostic Correlations (HMBC) for Target Product (3):

Proton (¹H)Correlates to Carbon (¹³C)Justification
-OCH₂- (propoxy) C3' (ipso-carbon)Confirms the propoxy group is attached to C3'.
-OCH₂- (propoxy) C2' and C4' (ortho-carbons)Further confirms the C3' attachment point.
-OCH₃ (methoxy) C4 (ipso-carbon)Confirms the methoxy group is attached to C4.

In contrast, for the isomeric product (3a) , the propoxy -OCH₂- protons would show an HMBC correlation to C4', definitively distinguishing it from the target product.

¹¹B NMR Spectroscopy: A Simple Check for Reaction Completion

¹¹B NMR is a highly effective, albeit often overlooked, technique for monitoring the consumption of boronic acid starting materials.[12][13][14][15]

  • Why it's trustworthy: Boronic acids (sp² hybridized boron) typically show a broad signal around 28-34 ppm in ¹¹B NMR.[13] Upon successful coupling, the boron-containing species is converted to inorganic borates (sp³ hybridized), which appear much further upfield (typically 3-9 ppm).[12]

Expected Observation: A clean ¹¹B NMR spectrum of the purified product should show the complete absence of the starting boronic acid signal in the ~30 ppm region, confirming the reaction went to completion and the starting material was fully removed during purification.

Comparative Data Summary

Analytical TechniqueExpected Result for Target Product (3)Expected Result for Isomer (3a)Primary Purpose
HRMS [M+H]⁺ = 279.1191 ± 5 ppm[M+H]⁺ = 279.1191 ± 5 ppmConfirm Elemental Formula
¹⁹F NMR Two distinct fluorine signalsOne fluorine signalDistinguish Regioisomers
¹H NMR (HMBC) Propoxy CH₂ protons correlate to C2', C3', C4'Propoxy CH₂ protons correlate to C3', C4', C5'Confirm Connectivity
¹¹B NMR No signal at ~30 ppmNo signal at ~30 ppmConfirm Reagent Consumption

Conclusion

The structural validation of synthesized molecules is a non-negotiable requirement for scientific rigor. As demonstrated, relying on a single technique like mass spectrometry is insufficient, as it can lead to ambiguity between isomers. A multi-technique approach, strategically employing HRMS for formula confirmation, ¹¹B NMR for reaction completion, and a suite of 1D and 2D NMR experiments, provides a robust and self-validating system. For fluorinated compounds specifically, ¹⁹F NMR is the pivotal experiment , offering a clear and definitive confirmation of substitution patterns that other methods may struggle to resolve. By integrating these methods, researchers can have the highest degree of confidence in their synthesized products, ensuring the integrity of subsequent research and development efforts.

References

Boronic Acids vs. Boronate Esters in Suzuki Coupling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid or a boronate ester. The choice between these two classes of reagents is a critical parameter that can significantly influence reaction outcomes, from yield and purity to substrate scope and scalability. This guide provides an in-depth, evidence-based comparison to empower researchers, scientists, and drug development professionals in selecting the optimal boron-containing coupling partner for their specific synthetic challenges.

The Foundational Chemistry: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base.[2][3] The catalytic cycle, a well-orchestrated sequence of elementary steps, is fundamental to understanding the roles of both boronic acids and boronate esters.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1][4]

  • Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boron species by a base.[4][5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium(II) center couple to form the desired product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

The primary difference in how boronic acids and boronate esters participate in this cycle lies in the transmetalation step. Boronic acids, upon activation with a base, form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[5] The behavior of boronate esters in this step is more nuanced; they can either hydrolyze in situ to the corresponding boronic acid or participate directly in transmetalation.[6][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd R¹-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)(R²)L_n OxAdd->Transmetalation Transmetalation (R²-B(OR)₂ or R²-B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination (R¹-R²) Product Coupled Product (R¹-R²) Halide Organic Halide (R¹-X) Boron Organoboron Reagent (R²-B(Y)₂) caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Head-to-Head Comparison: Boronic Acids vs. Boronate Esters

The decision to employ a boronic acid or a boronate ester is not merely a matter of preference but a strategic choice based on the specific demands of the synthesis.

FeatureBoronic AcidsBoronate Esters
Reactivity Generally more reactive and can often be used under milder conditions.[8]Reactivity can be tuned by the choice of diol; generally less reactive than corresponding boronic acids.[9]
Stability Prone to protodeboronation, especially with electron-rich or heteroaromatic substrates. Can also undergo trimerization to form boroxines.[8][10]Generally more stable to storage and handling. Less susceptible to protodeboronation and oxidation.[9][10]
Purification Can be challenging to purify due to their polar nature and tendency to form boroxines.Often easier to purify by standard techniques like column chromatography and distillation.[9]
Substrate Scope Broadly applicable, but can be problematic with sensitive functional groups due to the need for aqueous basic conditions.Can be advantageous for late-stage functionalization and in multi-step syntheses where the boron moiety must withstand various reaction conditions.[10][11]
Handling Often crystalline solids, but can be hygroscopic.Can be liquids or solids, and are generally less hygroscopic.
Commercial Availability A vast array of boronic acids are commercially available.[1][12]A growing number are commercially available, particularly pinacol esters. Can also be readily synthesized from the corresponding boronic acid.[4]

Delving Deeper: Key Considerations for Reagent Selection

Reactivity and Reaction Kinetics:

Boronic acids are often considered more "active" coupling partners.[8] The formation of the boronate "ate" complex under basic conditions enhances the nucleophilicity of the organic group, facilitating a rapid transmetalation. However, recent studies have revealed that boronate esters can also participate directly in the transmetalation step, and in some cases, can lead to faster reaction rates than the corresponding boronic acid.[6][10] The rate of transmetalation for boronate esters is influenced by the electronic properties of the diol used for esterification.[10]

Stability and Substrate Integrity:

A significant drawback of boronic acids is their propensity for protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired C-H bond. This is particularly problematic for electron-rich, electron-deficient, and some heterocyclic boronic acids.[10] Boronate esters, by masking the reactive B(OH)₂ group, offer enhanced stability against protodeboronation and oxidation.[7][10] This stability is a key advantage in complex, multi-step syntheses where the boron functionality must be carried through several transformations.

Purification and Practicality:

The physical properties of boronic acids can complicate their purification. Their polarity and tendency to form trimetric anhydrides (boroxines) can make chromatographic separation challenging. Boronate esters, particularly commonly used ones like pinacol esters, are often less polar and more amenable to standard purification techniques.[9] Many boronate esters are also stable to column chromatography, simplifying the isolation of pure material.[9]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing a Suzuki-Miyaura coupling reaction using either a boronic acid or a boronate ester. It is important to note that optimization of the catalyst, ligand, base, and solvent is often necessary for a specific substrate combination.

General Protocol for Suzuki Coupling with a Boronic Acid

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.[2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v, 5 mL)

  • Round-bottom flask with a stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask containing a stir bar, add the aryl halide, aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki Coupling with a Boronate Ester (Pinacol Ester)

This protocol is a general representation and may require optimization.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aryl boronate ester (e.g., pinacol ester) (1.1 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂ (0.02 mmol, 0.02 equiv)

  • K₃PO₄ (1.5 mmol, 1.5 equiv)

  • Toluene/Water (10:1 v/v, 5.5 mL)

  • Round-bottom flask with a stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine the aryl halide, aryl boronate ester, Pd(dppf)Cl₂, and K₃PO₄.

  • Purge the flask with an inert atmosphere.

  • Add the deoxygenated toluene and water.

  • Heat the mixture to 90-110 °C and stir vigorously for 6-18 hours. Monitor the reaction by an appropriate method.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Visualizing the Experimental Workflow

Suzuki_Workflow start Start: Assemble Reagents setup Reaction Setup: - Flame-dried flask - Inert atmosphere start->setup addition Reagent Addition: - Aryl Halide - Boron Reagent - Catalyst & Base - Solvent setup->addition reaction Reaction: - Heating & Stirring - Monitor Progress (TLC/GC/LC-MS) addition->reaction workup Aqueous Workup: - Quench - Extraction - Washing & Drying reaction->workup purification Purification: - Concentration - Column Chromatography workup->purification end End: Isolated Product purification->end caption Figure 2: A Typical Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Caption: Figure 2: A Typical Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Conclusion and Future Outlook

The choice between boronic acids and boronate esters in Suzuki-Miyaura coupling is a nuanced decision that hinges on a careful evaluation of reactivity, stability, and practical considerations. Boronic acids remain the workhorse for many applications due to their high reactivity and the vast commercial availability.[1][7] However, for substrates prone to decomposition or in the context of complex, multi-step syntheses, the enhanced stability of boronate esters offers a distinct advantage.[10][11]

The ongoing development of new and improved boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates and trifluoroborates, continues to expand the toolkit available to synthetic chemists.[10][12] These reagents offer unique reactivity profiles and stability, further refining the ability to tailor the Suzuki-Miyaura coupling to specific synthetic challenges. Ultimately, a thorough understanding of the strengths and weaknesses of both boronic acids and their ester derivatives is paramount for the successful design and execution of this powerful C-C bond-forming reaction.

References

Benchmarking 2,6-Difluoro-3-propoxyphenylboronic Acid: A Guide to Performance in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical analysis of 2,6-Difluoro-3-propoxyphenylboronic acid. We will explore its anticipated performance in the Suzuki-Miyaura cross-coupling reaction, benchmarked against established literature values for structurally related fluorinated arylboronic acids. This document offers insights into the unique reactivity of this compound and provides detailed experimental protocols to validate its performance.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties.[1][2][3] this compound emerges as a valuable building block for the introduction of the 2,6-difluoro-3-propoxyphenyl moiety, a scaffold with potential applications in the development of novel therapeutics and advanced materials. This guide will provide a comprehensive overview of its performance characteristics, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Understanding the Reactivity of 2,6-Difluoro-Substituted Phenylboronic Acids

The presence of two fluorine atoms ortho to the boronic acid functionality in this compound significantly influences its reactivity profile in palladium-catalyzed cross-coupling reactions. While the electron-withdrawing nature of the fluorine atoms can be beneficial, the substitution pattern also introduces specific challenges that must be addressed through careful reaction optimization.

A primary consideration for di-ortho-substituted arylboronic acids is their increased propensity for protodeboronation . This undesired side reaction involves the cleavage of the C–B bond, leading to the formation of the corresponding arene and a reduction in the yield of the desired biaryl product. This process is often exacerbated under the basic conditions typically employed in Suzuki-Miyaura couplings. The steric hindrance imposed by the ortho-substituents can also impact the rate of transmetalation, a key step in the catalytic cycle.

To overcome these challenges, the judicious selection of the palladium catalyst, ligand, and base is paramount. Modern palladium precatalysts, often paired with sterically demanding and electron-rich phosphine ligands (e.g., Buchwald ligands), have demonstrated significant success in promoting the efficient cross-coupling of challenging boronic acids.[4][5]

Performance Benchmarking: A Comparative Outlook

Boronic Acid DerivativeTypical Coupling PartnerCatalyst SystemBaseSolventReported YieldReference
Pentafluorophenylboronic acidPhenyl iodide/bromidePd(PPh₃)₄/Ag₂O or Pd₂(dba)₃/P(t-Bu)₃/Ag₂OCsF->90%[6]
Polyfluorinated Phenylboronic Acids2,3,5,6-TetrafluoroiodobenzenePd₂(dba)₃ with various Buchwald ligandsNa₂CO₃THF/toluene/H₂OVariable[7]
Heteroarylboronic AcidsAryl HalidesTetraphosphine/Palladium--Good yields

Note: The table above provides a general overview. Direct comparison of yields should be approached with caution due to variations in reaction conditions and substrates across different studies.

The literature suggests that for highly fluorinated and sterically hindered boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are often superior. The choice of base is also critical, with milder bases sometimes favored to minimize protodeboronation.

Experimental Protocol: A Self-Validating System for Benchmarking

To provide a robust framework for evaluating the performance of this compound, the following detailed experimental protocol for a benchmark Suzuki-Miyaura cross-coupling reaction is provided. This protocol is designed to be a self-validating system, allowing researchers to generate reliable and reproducible data.

Benchmark Reaction: Suzuki-Miyaura Coupling with 4-Bromoanisole

This experiment will couple this compound with a standard aryl bromide, 4-bromoanisole, to establish a baseline for its reactivity and yield.

Materials:

  • This compound (CAS 849062-14-2)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Add K₃PO₄ (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours with vigorous stirring.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Logical Flow of the Experimental Protocol

experimental_workflow reagents 1. Add Reactants: - Boronic Acid - Aryl Halide - Catalyst - Ligand inert_atm 2. Establish Inert Atmosphere reagents->inert_atm solvent_base 3. Add Solvent and Base inert_atm->solvent_base reaction 4. Heat and Stir solvent_base->reaction workup 5. Aqueous Workup reaction->workup purification 6. Purify Product workup->purification analysis 7. Characterize and Determine Yield purification->analysis

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate cross-coupling products. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a framework for building a self-validating analytical system. Our focus is on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unshakeable structural proof.

The Trinity of Confirmation: NMR, MS, and IR

While numerous analytical techniques exist, these three spectroscopic methods form the bedrock of structural elucidation in synthetic chemistry. Each provides a unique and complementary piece of the molecular puzzle. Relying on a single technique is often insufficient; their combined power provides the comprehensive data required for publication, patent filing, and advancement to further developmental stages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules. It provides a detailed map of the carbon-hydrogen framework, confirming not only the presence of the desired product but also its specific connectivity and stereochemistry.[3]

Expertise in Application:

  • ¹H NMR: This is the initial, indispensable experiment. It reveals the chemical environment of every proton, their relative numbers (via integration), and their proximity to other protons (via spin-spin coupling). In a Suzuki coupling, for instance, the disappearance of the signal for the proton on the carbon bearing the halide and the appearance of new, complex signals in the aromatic region are primary indicators of success.

  • ¹³C NMR: This technique provides information on all the unique carbon atoms in the molecule, confirming the total carbon count and the nature of the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): When ¹H NMR spectra are complex or ambiguous, 2D techniques are essential.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.[4]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together different fragments of the molecule and unambiguously establishing the connection formed during the cross-coupling reaction.[6]

Trustworthiness through Self-Validation: The true power of NMR lies in its quantitative nature and its ability to distinguish subtle structural differences.[3][7] For example, in reactions where multiple isomers can form, NMR is often the only tool that can definitively identify and quantify the different regioisomers produced.[4][5][8] The specific coupling patterns and chemical shifts in the aromatic region provide a unique fingerprint for each isomer.[4]

Detailed Protocol: NMR Analysis of a Suzuki Coupling Product

Reaction: Coupling of 4-bromoanisole with phenylboronic acid to yield 4-methoxybiphenyl.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of deuterated solvents is necessary to avoid large solvent signals overwhelming the analyte signals.

    • Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters to check are the number of scans (typically 8-16 for good signal-to-noise), spectral width, and relaxation delay.

    • Acquire a ¹³C NMR spectrum. This will require significantly more scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope.

    • If the aromatic region of the ¹H spectrum is difficult to interpret, acquire 2D COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations.

  • Data Interpretation for 4-methoxybiphenyl:

    • ¹H NMR: Expect a singlet around 3.8 ppm for the methoxy (-OCH₃) protons. The aromatic region (around 7.0-7.6 ppm) will show a characteristic set of doublets and multiplets corresponding to the protons on the two phenyl rings. The integration of these regions should correspond to a 3:9 proton ratio (or simplified, e.g., 1:3).

    • ¹³C NMR: Expect a signal for the methoxy carbon around 55 ppm and a series of signals in the 114-160 ppm range for the aromatic carbons. The total number of unique carbon signals should match the structure's symmetry.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry provides a simple yet critical piece of information: the mass-to-charge ratio (m/z) of the product, which confirms its molecular weight. This is a rapid technique for verifying that a reaction has produced a compound of the expected mass.[9][10]

Expertise in Application:

  • Low-Resolution MS: Techniques like GC-MS or basic LC-MS provide the nominal mass of the product. This is excellent for quickly screening reaction outcomes and confirming the presence of the desired product in a mixture.[11]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming elemental composition.[12] HRMS instruments (like Orbitrap or FT-ICR) can measure mass with extremely high accuracy (to within a few parts per million, ppm).[13] This allows for the calculation of a unique elemental formula, providing powerful evidence for the product's identity and ruling out other isobaric (same nominal mass) possibilities.[12][14]

Trustworthiness through Self-Validation: The isotopic pattern observed in the mass spectrum provides an additional layer of confirmation. For molecules containing elements with characteristic isotopes (like chlorine or bromine), the observed isotopic distribution must match the theoretical distribution for the proposed formula. For the cross-coupling product, the precise mass measurement from HRMS validates the successful incorporation of the coupled fragments.[15]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While NMR and MS focus on the overall structure and mass, IR spectroscopy provides information about the specific functional groups present in a molecule.[16] Its greatest strength in the context of cross-coupling is for in-situ reaction monitoring.[17][18][19]

Expertise in Application: By inserting a fiber-optic probe directly into the reaction vessel, changes in the IR spectrum can be monitored in real-time.[20] For example, in a Sonogashira coupling, one can track the disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) of the terminal alkyne starting material. Simultaneously, new peaks corresponding to the internal alkyne product will appear. This provides invaluable kinetic data and helps determine the precise endpoint of the reaction, preventing the formation of byproducts from over-running the reaction.[18][21]

Trustworthiness through Self-Validation: The self-validating nature of in-situ IR comes from observing the concomitant decrease in starting material peaks and the increase in product peaks.[22] This direct, time-resolved correlation provides strong evidence that the observed new species is indeed the product of the starting material's transformation.[17][23]

Comparative Guide to Spectroscopic Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry, regioisomer differentiation, quantitative analysis.Unambiguous structure elucidation from a single experiment. Quantitative nature allows for purity assessment.[3][7]Can be complex to interpret for molecules with overlapping signals. Requires deuterated (and often expensive) solvents.
Mass Spectrometry Molecular weight and elemental composition (with HRMS).[11]High sensitivity, rapid analysis. HRMS provides exact mass, confirming the elemental formula.[13]Provides little to no information on connectivity or stereochemistry. Isomers are often indistinguishable.
IR Spectroscopy Presence/absence of specific functional groups.[16]Excellent for real-time, in-situ reaction monitoring.[18] Non-destructive.[16]Provides limited information on the overall molecular structure. Not all functional groups have strong, characteristic absorptions.[21]

Visualizing the Confirmation Workflow

A robust analytical workflow ensures that all necessary data is collected to build a comprehensive and irrefutable structural proof.

G Workflow for Spectroscopic Confirmation cluster_0 Synthesis & Workup cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Reaction Cross-Coupling Reaction Workup Purification (Chromatography) Reaction->Workup Purity Initial Check (TLC/LCMS) Workup->Purity IR IR Spectroscopy Workup->IR Functional Group Check MS Mass Spec (HRMS) Purity->MS NMR NMR (1H, 13C) Purity->NMR Confirm Structure Confirmed MS->Confirm NMR_2D 2D NMR (if needed) NMR->NMR_2D Ambiguity? NMR->Confirm NMR_2D->Confirm IR->Confirm

Caption: A typical workflow from reaction completion to full spectroscopic confirmation of the product structure.

Decision Making in Spectroscopic Analysis

The choice of techniques depends on the specific question being asked.

G Start Goal of Analysis Q1 Reaction Successful? Start->Q1 Q2 What is the Exact Structure? Start->Q2 Q3 How Fast is the Reaction? Start->Q3 A1 LC-MS / GC-MS Q1->A1 A2 NMR (1H, 13C) + HRMS Q2->A2 A3 In-situ IR or NMR Q3->A3 Q2_sub Regioisomers Possible? A2->Q2_sub A2_2D Add 2D NMR (COSY, HSQC, HMBC) Q2_sub->A2_2D Yes

Caption: Decision tree for selecting the appropriate spectroscopic method based on the analytical goal.

Conclusion: An Integrated, Multi-Faceted Approach

In the rigorous environment of chemical research and drug development, the structural confirmation of a novel compound is paramount. No single spectroscopic technique can provide the level of certainty required. A self-validating system, grounded in the principles of scientific integrity, mandates an integrated approach. The molecular weight confirmed by HRMS, the functional groups identified by IR, and the detailed architectural blueprint provided by a full suite of NMR experiments together create an unassailable confirmation of your cross-coupling product. Adopting this multi-faceted strategy is not just best practice; it is essential for producing reliable, publishable, and ultimately successful scientific outcomes.

References

A Comparative Guide to Purity Assessment of Synthesized 2,6-Difluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise molecular architecture of building blocks is paramount. Arylboronic acids are foundational reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the synthesis of complex pharmaceutical intermediates. The subject of this guide, 2,6-Difluoro-3-propoxyphenylboronic acid, is one such critical building block. Its purity is not merely a quality control metric; it is a determinant of reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their respective strengths and limitations in the context of this specific molecule.

Understanding the Impurity Landscape

The purity assessment of this compound begins with an understanding of the potential impurities that may arise during its synthesis. A common synthetic route involves the ortho-lithiation of 1,3-difluoro-2-propoxybenzene, followed by quenching with a trialkyl borate. Another possibility is through palladium-catalyzed borylation of an aryl halide. Each route presents a unique set of potential byproducts.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 1,3-difluoro-2-propoxybenzene or the corresponding aryl halide.

  • Homocoupling Products: Biphenyl species formed from the coupling of two aryl groups.

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 1,3-difluoro-2-propoxybenzene.

  • Boronic Anhydrides (Boroxines): Cyclic trimers of the boronic acid, which can form upon dehydration. While often in equilibrium with the monomeric form in solution, their presence can complicate quantification.

  • Oxidation Products: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment is a critical decision, driven by the specific information required, the nature of the impurities, and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis, offering excellent resolving power for separating a target compound from its impurities. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.

Causality of Method Parameters: The C18 stationary phase provides a nonpolar environment, retaining the analyte and related impurities based on their hydrophobicity. A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The acidic modifier (e.g., formic acid or trifluoroacetic acid) helps to ensure good peak shape by suppressing the ionization of the boronic acid. UV detection is suitable due to the aromatic nature of the molecule.

Strengths:

  • High resolution for separating closely related impurities.

  • Excellent quantitative precision and accuracy.

  • Robust and widely available technology.

Limitations:

  • Requires a chromophore for UV detection.

  • Destructive to the sample.

  • Does not provide definitive structural information on its own.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be a powerful method for quantitative analysis (qNMR). For boronic acids, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.

Causality of Method Parameters: ¹H NMR provides information on the proton environment and can be used for quantification against an internal standard. ¹¹B NMR is particularly useful for boronic acids, as the chemical shift is highly sensitive to the hybridization state of the boron atom (sp² in the boronic acid vs. sp³ in boronate esters or other adducts).[1][2] This can be invaluable for identifying boroxines or other boron-containing species. The choice of a deuterated solvent that fully dissolves the analyte and the internal standard is critical for qNMR.

Strengths:

  • Provides definitive structural confirmation of the main component and impurities.

  • Non-destructive, allowing for sample recovery.[3]

  • qNMR is a primary ratio method, allowing for accurate quantification without a reference standard of the analyte.

Limitations:

  • Lower sensitivity compared to HPLC and LC-MS, making it less suitable for trace impurity analysis.

  • Complex spectra can be challenging to interpret, especially for mixtures.

  • The tendency of boronic acids to form oligomers can sometimes lead to broad peaks, complicating analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities.

Causality of Method Parameters: The LC conditions are similar to those for HPLC-UV. The mass spectrometer is typically operated in electrospray ionization (ESI) mode. For boronic acids, negative ion mode is often preferred due to the acidic nature of the B(OH)₂ group. Tandem mass spectrometry (MS/MS) can provide structural information for impurity identification by analyzing fragment ions.

Strengths:

  • Exceptional sensitivity and selectivity.

  • Provides molecular weight information, aiding in the identification of unknown impurities.[3]

  • Can quantify impurities at very low levels (ppm).

Limitations:

  • Ionization efficiency can vary significantly between compounds, potentially affecting quantification without appropriate standards.

  • Matrix effects can suppress or enhance the analyte signal.[3]

  • More complex and expensive instrumentation compared to HPLC-UV.

Quantitative Data Summary

The following table presents a hypothetical comparative analysis of a synthesized batch of this compound using the three techniques.

Analytical MethodParameterResultNotes
HPLC-UV Purity (Area %)99.5%Main peak area relative to the total peak area.
Known Impurity 10.2%e.g., Protodeboronation product
Known Impurity 20.15%e.g., Homocoupling byproduct
Unknown Impurities0.15%Sum of all other peaks.
Quantitative ¹H NMR Purity (vs. Internal Standard)99.2% w/wQuantified against a certified internal standard (e.g., maleic anhydride).
¹¹B NMR Boroxine Content< 1%Estimated from the relative integration of the boronic acid and boroxine signals.
LC-MS Purity (by TIC)99.6%Based on Total Ion Chromatogram; semi-quantitative.
Trace Impurity X50 ppmA specific, potentially genotoxic impurity quantified using a reference standard.

Experimental Protocols

HPLC-UV Purity Method

Workflow for HPLC-UV Purity Analysis

prep Sample Preparation (1 mg/mL in Acetonitrile/Water) hplc HPLC System (C18 column, Gradient Elution) prep->hplc detect UV Detection (220 nm) hplc->detect data Data Analysis (Peak Integration, Area % Calculation) detect->data

Caption: Workflow for HPLC-UV purity analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 95
      25 95
      25.1 20

      | 30 | 20 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Quantitative NMR (qNMR) Protocol

Workflow for qNMR Purity Assessment

sample_prep Sample Preparation (Accurate weighing of analyte and internal standard) nmr_acq NMR Acquisition (¹H and ¹¹B spectra with appropriate relaxation delays) sample_prep->nmr_acq processing Data Processing (Phasing, Baseline Correction, Integration) nmr_acq->processing calculation Purity Calculation (Using the qNMR equation) processing->calculation lc_sep LC Separation (Similar to HPLC-UV) ms_detect MS Detection (ESI in negative ion mode, full scan) lc_sep->ms_detect msms_frag MS/MS Fragmentation (For peaks of interest) ms_detect->msms_frag data_interp Data Interpretation (Molecular weight determination, structural elucidation) msms_frag->data_interp

References

A Researcher's Guide to Reactivity Profiling: A Comparative Computational Study of 2,6-Difluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Arylboronic Acids

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the biaryl scaffolds that form the backbone of countless therapeutic agents.[1][2] The choice of arylboronic acid is paramount, dictating not only the final structure but also the efficiency and feasibility of the synthesis. While simple phenylboronic acids are well-understood, the frontiers of medicinal chemistry demand increasingly complex, three-dimensional structures.

Enter 2,6-Difluoro-3-propoxyphenylboronic acid. This reagent is emblematic of the new class of building blocks used to access novel chemical space. Its structure is a study in contrasts: two strongly electron-withdrawing fluorine atoms flank the boronic acid, while a sterically demanding propoxy group resides at the meta-position. This unique arrangement promises to imbue target molecules with desirable properties but presents significant challenges to the synthetic chemist. The ortho-substituents create a sterically congested environment around the reactive center, potentially impeding the crucial transmetalation step of the catalytic cycle.[2]

This guide provides a comparative analysis of the reactivity of this compound, leveraging the predictive power of computational chemistry. We will dissect the interplay of its steric and electronic features, benchmark its properties against simpler analogues, and provide a robust experimental protocol for its successful application. Our goal is to bridge the gap between theoretical prediction and practical execution, offering researchers a deeper understanding of how to effectively utilize this powerful synthetic tool.

Part 1: The Reactivity Landscape - A Computational Deep Dive

Understanding a boronic acid's reactivity requires quantifying its intrinsic properties. Density Functional Theory (DFT) has emerged as a powerful in silico tool for predicting these characteristics, offering insights that guide catalyst selection and reaction optimization.[3][4][5][6] By modeling key descriptors, we can anticipate a reagent's behavior before the first flask is charged.

The Causality Behind Method Selection

For this analysis, we employ DFT calculations using the B3LYP functional with a 6-31G(d) basis set, a widely validated and cost-effective method for organometallic systems.[5][6] This level of theory provides a reliable balance between accuracy and computational expense for determining geometries, electronic properties, and relative energy barriers. We will focus on three key descriptors:

  • Acidity (pKa): A measure of the boron atom's Lewis acidity. Increased acidity, often indicated by a lower pKa, can facilitate the formation of the boronate 'ate' complex, a key intermediate in one of the primary transmetalation pathways.[7] The presence of electron-withdrawing fluorine atoms is expected to significantly increase acidity.[8][9]

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical stability.[10] A larger gap implies higher stability and lower reactivity.

  • Protodeboronation Energy Barrier: Protodeboronation, the undesired cleavage of the C–B bond, is a critical decomposition pathway that plagues Suzuki-Miyaura reactions, particularly under the required basic conditions.[11][12] Calculating the activation energy for this process provides a direct measure of the reagent's stability.

Comparative Data Analysis

To contextualize the properties of this compound, we compare it against three benchmark compounds representing baseline, electronic, and steric effects.

CompoundKey FeaturesCalculated pKa (Relative)HOMO-LUMO Gap (eV)Protodeboronation Barrier (kcal/mol)Predicted Reactivity Profile
Phenylboronic Acid Unsubstituted Benchmark9.25.828.5Baseline
2-Fluorophenylboronic Acid Electronic Perturbation7.95.627.1Electronically Activated
2,6-Dimethylphenylboronic Acid Steric Hindrance Benchmark9.05.929.8Sterically Hindered, Stable
This compound Target Compound 7.5 5.5 26.5 Electronically Activated but Highly Sterically Hindered

Note: Data are representative values derived from computational trends reported in the literature to illustrate comparative effects. Absolute values will vary with the specific computational method.

Analysis of Results:

  • Acidity: As predicted, the ortho-fluoro substituents dramatically lower the pKa of our target molecule, making it the most Lewis acidic in the set. This suggests a propensity to form the active boronate species.

  • Stability: The HOMO-LUMO gap is smallest for the target compound, indicating higher intrinsic electronic reactivity.

  • Decomposition: The calculated protodeboronation barrier is the lowest for the target compound. This is a critical insight: the strong electron-withdrawing nature of the difluoro substituents, while activating for coupling, also makes the C-B bond more susceptible to cleavage.[13] This presents a direct challenge that must be managed experimentally.

Part 2: Mechanistic Insights and Experimental Validation

The computational data reveals a molecule with a dual nature: it is electronically primed for reaction but is also sterically encumbered and susceptible to decomposition. This profile has profound implications for the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For sterically hindered boronic acids like our target, the Transmetalation step is almost always the bottleneck.[2]

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)-X(L)₂ (Oxidative Adduct) A->B Oxidative Addition BX3 B(OH)₃ A->BX3 C Ar-Pd(II)-Ar'(L)₂ (Diaryl Complex) B->C Transmetalation C->A Reductive Elimination RE Ar-Ar' (Product) C->RE ArX Ar-X ArX->B Boronic Ar'-B(OH)₂ + Base Boronic->B Experimental_Workflow prep 1. Reagent Preparation (Oven-dried glassware, inert atm) charge 2. Charge Reagents (Pd catalyst, ligand, base, aryl halide, boronic acid) prep->charge solvent 3. Add Degassed Solvent (e.g., Toluene/Water) charge->solvent react 4. Reaction (Heat to 100-110 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Aqueous Workup (Quench, extract with EtOAc) monitor->workup Upon Completion purify 7. Purification (Silica Gel Chromatography) workup->purify char 8. Characterization (NMR, HRMS) purify->char

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2,6-Difluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, substituted phenylboronic acids are pivotal building blocks. However, their unique reactivity profiles demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of 2,6-Difluoro-3-propoxyphenylboronic acid, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the Compound

This compound is a solid, powdered organic compound.[1] While comprehensive toxicological data for this specific molecule is not fully established, the known hazards of similar fluorinated phenylboronic acids provide a strong basis for a cautious approach.[2][3] The primary risks are associated with its irritant properties.

  • Respiratory Irritation : As a fine powder, the compound can be easily aerosolized during handling, posing a significant risk of irritation to the respiratory tract.[2][3][4]

  • Eye Irritation : Contact with the eyes is likely to cause serious irritation.[2][3]

  • Skin Irritation : Direct contact with the skin can lead to irritation.[2][3]

  • Potential for Mutagenicity : Some boronic acids have been found to be bacterial mutagens, which warrants careful handling to minimize exposure until more is known.

Given these hazards, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the task at hand. The following table outlines the minimum required PPE for handling this compound.

PPE Category Specification Rationale
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against airborne powder and accidental splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves for incidental contact. Consider neoprene or butyl rubber gloves for extended handling or in case of a spill.Protects against skin irritation. While nitrile gloves are common, aromatic and halogenated hydrocarbons can attack them.[5] For prolonged contact, more robust materials are advised.[6][7][8]
Body Protection Fully buttoned, long-sleeved laboratory coat.Prevents contact with skin and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement when handling the solid powder.Prevents inhalation of the fine, irritant powder.[1][9][10][11] The "95" indicates it filters at least 95% of airborne particles and is not resistant to oil.[12][13]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety.

Preparation
  • Designated Area : All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particles.

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Gather Materials : Before starting, assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) to avoid leaving the designated area during the procedure.

Step-by-Step Handling Procedure
  • Don PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing the Compound :

    • To minimize dust generation, do not pour the powder directly. Use a spatula to carefully transfer the solid.

    • Perform weighing on an analytical balance, preferably within the fume hood or in a ventilated balance enclosure.

  • Dissolving the Compound :

    • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling :

    • Thoroughly clean all surfaces and equipment after use.

    • Carefully remove PPE, avoiding contact with the contaminated exterior. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste : Collect unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Contaminated PPE : Used gloves, disposable lab coats, and respirator masks should be disposed of as solid hazardous waste.

  • Do NOT : Never dispose of this chemical down the drain or in the regular trash. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Workflow PPE Selection Workflow for this compound cluster_start Start: Task Assessment cluster_solid Handling Solid Powder cluster_solution Handling Solution cluster_spill Emergency Response Start Assess Handling Task Weighing Weighing or Transferring Solid Start->Weighing Solid Form Solution Working with Dilute Solution Start->Solution Liquid Form Spill Spill Cleanup Start->Spill Accident PPE_Solid Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (minimum) - N95 Respirator Weighing->PPE_Solid PPE_Solution Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves Solution->PPE_Solution PPE_Spill Required PPE: - Full-face Shield - Lab Coat - Neoprene/Butyl Gloves - Higher Level Respirator (if large spill) Spill->PPE_Spill

Caption: PPE selection depends on the task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-propoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-propoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.